Chromium hydroxide
Description
Structure
2D Structure
Properties
IUPAC Name |
chromium;trihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cr.3H2O/h;3*1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXMQZGGLHVSEBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.[Cr] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CrH6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0051651 | |
| Record name | Chromium trihydroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0051651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.042 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Blue to green solid; [ICSC] Practically insoluble in water; [Merck Index], BLUE-TO-GREEN POWDER OR BLACK PARTICLES. | |
| Record name | Chromium hydroxide (Cr(OH)3) | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Chromium trihydroxide | |
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| Record name | CHROMIUM (III) HYDROXIDE HYDRATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1455 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
In an experiment performed under inert gas atmosphere, the solubility /in water/ of freshly precipitated chromium(III) hydroxide was determined from under-saturation and from over-saturation at different pH. As an amphoteric hydroxide, the solubility curve of chromium(III) hydroxide is parabolic, depending on pH. The solubility is as follows: >pH 4: moderately soluble; pH 6.8 - 11.5: insoluble; > pH 11.5 - 14 slightly soluble ... at pH 4, the solubility was about 520 mg/L; at pH 6.8 to 11.8, the solubility was about 0.005 mg/L, Insoluble in water, Soluble in acids and strong alkalies, Solubility in water: none | |
| Record name | CHROMIUM TRIHYDROXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5796 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CHROMIUM (III) HYDROXIDE HYDRATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1455 | |
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| Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
Green, gelatinous precipitate | |
CAS No. |
1308-14-1 | |
| Record name | Chromium trihydroxide | |
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| Record name | Chromium hydroxide (Cr(OH)3) | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Chromium trihydroxide | |
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| Record name | Chromium (III) hydroxide | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | CHROMIUM TRIHYDROXIDE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5796 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CHROMIUM (III) HYDROXIDE HYDRATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1455 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Advanced Synthetic Methodologies for Chromium Hydroxide Materials
Controlled Precipitation Techniques
Precipitation is a foundational method for synthesizing chromium hydroxide (B78521), typically by increasing the pH of a chromium(III) salt solution. taylorandfrancis.comnih.gov Modern approaches focus on precisely controlling the reaction conditions to manipulate the properties of the resulting particles.
Forced hydrolysis involves aging chromium salt solutions at elevated temperatures, often with a hydrolyzing agent like urea (B33335), to induce a gradual and uniform precipitation of chromium hydroxide. researchgate.netsrce.hr This method is effective for producing monodispersed, spherical this compound particles. The process typically uses very dilute aqueous solutions of Cr(III) salts (e.g., 2 × 10⁻⁴ to 1 × 10⁻³ mol dm⁻³) and requires aging at moderate temperatures (60-90 °C) for extended periods, from hours to several days. researchgate.net
The use of urea is a key aspect of this technique; as it decomposes, it causes a significant, homogeneous increase in pH throughout the solution, which accelerates the hydrolysis of Cr³⁺ ions and leads to the formation of amorphous this compound precipitates. srce.hr Research has also shown that incorporating sulfate (B86663) ions is crucial for particle formation during the hydrolysis of simple Cr(III) salts. srce.hr These sulfate ions become incorporated into the particle core, forming a basic chromium sulfate. srce.hr
| Forced Hydrolysis Parameter | Description | Reference |
| Precursor | Chromium(III) nitrate (B79036) (Cr(NO₃)₃), Chrome Alum (KCr(SO₄)₂·12H₂O) | researchgate.netsrce.hr |
| Hydrolyzing Agent | Urea | srce.hr |
| Key Factor | Gradual pH increase from urea decomposition accelerates uniform hydrolysis. | srce.hr |
| Typical Product | Amorphous, spherical, monodispersed Cr(OH)₃ particles. | researchgate.netsrce.hr |
The pH of the reaction medium is a critical parameter that dictates the speciation of chromium in solution and the morphology of the resulting precipitate. The solubility of this compound is highly pH-dependent, reaching its minimum at a pH of approximately 7.5. Different chromium(III) species exist at various pH levels: Cr³⁺ is dominant at pH < 3.8, transitioning to Cr(OH)²⁺ (pH 4–6), and finally precipitating as solid Cr(OH)₃ between pH 7 and 11. nih.gov
By carefully controlling the pH, it is possible to modulate the morphology and crystalline properties of the this compound nanoparticles. researchgate.net For instance, precipitation is favorable in the pH range of 6-9, which can be exploited to selectively separate chromium from other metal ions like Fe³⁺ and Al³⁺ that precipitate at lower pH values. saimm.co.za Studies have demonstrated that the maximum precipitation of this compound occurs in a pH range of 8-12. ukm.my The choice of precipitating agent, such as sodium hydroxide (NaOH) or calcium hydroxide (Ca(OH)₂), also influences the outcome, with NaOH often being recommended for its efficiency in removing Cr(III) from solutions. nih.gov
| pH Range | Dominant Cr(III) Species / Process | Reference |
| < 3.8 | Cr³⁺ (aq) | nih.gov |
| 4 - 6 | Cr(OH)²⁺ (aq) | nih.gov |
| 7 - 11 | Cr(OH)₃ (s) Precipitation | nih.gov |
| > 12 | Cr(OH)₄⁻ (aq) | nih.gov |
| Optimal Precipitation pH | ~7.5 (Minimum Solubility) |
The simultaneous addition of chromium salt and a base precipitant is a technique used to maintain a constant and controlled level of supersaturation in the reaction vessel. This approach helps in achieving better control over nucleation and growth processes, leading to more uniform particle size distributions. The fundamental reaction is the combination of aqueous chromium(III) ions with hydroxide ions to form the solid precipitate: Cr³⁺(aq) + 3OH⁻(aq) → Cr(OH)₃(s). brainly.com
By carefully managing the addition rates of the reactants, it is possible to influence the final properties of the this compound. This principle is also applied in co-precipitation, where multiple types of metal hydroxides are formed simultaneously. For example, magnesium and chromium hydroxides have been co-precipitated at a pH of 8.5 to create a mixed gel, which serves as a precursor for spinel nanomaterials. researchgate.net Similarly, in wastewater treatment, a specific pH range (e.g., 8.5-9) is targeted to simultaneously precipitate multiple heavy metal ions, including chromium, as hydroxides. ukm.my This control over the ionic concentrations is key to managing the precipitation process effectively.
pH-Controlled Precipitation for Morphology Modulation
Hydrothermal and Sol-Gel Routes to this compound Derivatives
Hydrothermal and sol-gel methods are versatile bottom-up approaches that offer excellent control over the composition, structure, and properties of the final materials, including this compound and its derivatives.
The hydrothermal method involves chemical reactions in aqueous solutions sealed in an autoclave and heated above the boiling point of water. This technique has been used to synthesize various chromium compounds. Research has shown the hydrothermal deposition of chromium oxyhydroxide (CrO(OH)) from aqueous solutions of chromium(III) chloride, nitrate, and perchlorate. cdnsciencepub.com Other studies have utilized hydrothermal conditions to transform chromium hydroxides into other materials, such as chromium dioxide (CrO₂), in the presence of an oxidizing agent. ias.ac.in The method is also employed to create complex oxides; for instance, chromian spinel was formed from Fe-Cr hydroxides at temperatures between 150 and 200 °C. mdpi.com
The sol-gel process is a wet-chemical technique that involves the evolution of a network from a colloidal solution (sol) to a gel phase. rsc.org This method is widely used for synthesizing oxide materials from metal precursors. rsc.org It has been successfully applied to produce Cr-substituted layered double hydroxides (LDHs), where a sol-gel derived mixed-metal oxide is converted to the LDH phase in an aqueous medium. mdpi.comresearchgate.net This approach allows for highly controllable chemical compositions and results in materials with hexagonally shaped nanocrystallites. mdpi.comresearchgate.net The sol-gel method is also noted as a common route for preparing precursors that are later converted to chromium(III) oxide nanoparticles and for synthesizing more complex ternary compounds like chromium aluminum carbide (Cr₂AlC). researchgate.netfrontiersin.org
Microwave-Assisted Synthesis of this compound Nanostructures
Microwave-assisted synthesis has emerged as a rapid, energy-efficient, and effective method for producing nanomaterials. acs.org This technique utilizes microwave irradiation to heat the reactants, leading to significantly shorter reaction times compared to conventional heating methods.
Spherical, amorphous this compound particles have been successfully prepared by combining the forced hydrolysis method with microwave dielectric heating. researchgate.netcapes.gov.br This combined approach drastically reduces the aging times required for particle formation—in some cases, by two orders of magnitude less than conventional heating—while allowing for control over particle size by adjusting reactant ratios. researchgate.netcapes.gov.br For example, by varying the [Cr³⁺]/[SO₄²⁻] ratio in solutions of Cr(NO₃)₃ and K₂SO₄, the mean particle size was tuned from the sub-micrometric to the nanometric range. researchgate.net
While much of the literature focuses on the direct microwave synthesis of chromium(III) oxide (Cr₂O₃) nanoparticles, these processes often proceed through a this compound precursor. sci-hub.se The microwave-assisted synthesis is valued for its ability to produce highly homogeneous and pure crystalline nanostructures in a short time and at low temperatures. sci-hub.seacs.org
| Microwave Synthesis Finding | Precursors | Conditions | Outcome | Reference |
| Preparation of spherical amorphous Cr(OH)₃ particles | Chrome alum or Cr(NO₃)₃ - K₂SO₄ | Boiling temperature, microwave heating | Sub-micro and nanoparticles with reduced aging time. | researchgate.netcapes.gov.br |
| Preparation of Cr₂O₃ nanocatalyst | Cr(NO₃)₃·6H₂O, Al₂O₃·4SiO·H₂O, NaOH | 540 W, 20 min, 30 °C | Homogeneous crystalline nanostructures. | sci-hub.se |
| Preparation of quasi-rectangular Cr₂O₃ nanoparticles | Cr(NO₃)₂·6H₂O, salicylic (B10762653) acid, NaOH | 360 W, 30 min, 50 °C | Homogeneous quasi-rectangular morphology. |
Gamma Radiation-Induced Formation of this compound Nanoparticles
Gamma radiolysis is a novel technique for synthesizing nanoparticles with a narrow size distribution by utilizing the reducing power of water radiolysis products. researchgate.net In this method, aqueous solutions containing dichromate ions (Cr₂O₇²⁻) are exposed to gamma radiation. rsc.orgrsc.org
The high-energy radiation induces the reduction of hexavalent chromium (Cr(VI)) to trivalent chromium (Cr(III)). rsc.orgiaea.org The newly formed Cr(III) ions then hydrolyze and precipitate to form colloidal Cr(OH)₃ particles. iaea.org Studies have shown that amorphous this compound nanoparticles and hollow spheres are formed as an intermediate product during the synthesis of Cr₂O₃ via this method. researchgate.netiaea.org The growth of these Cr(OH)₃ particles is typically slow due to the stability of the Cr(III) colloids. rsc.orgrsc.org
The particle size, which can range from 9 to 30 nm, is controlled by the steady-state redox conditions established at the solid-liquid interface during continuous irradiation. rsc.orgiaea.org As the particles grow, the interior tends to dehydrate, forming Cr₂O₃, while the outer layer remains hydrated as this compound. rsc.org Scanning transmission X-ray microscopy (STXM) has been used to confirm that the intermediate nanoparticles and hollow spheres are indeed composed of Cr(OH)₃. researchgate.netiaea.org
Templated and Surfactant-Assisted Syntheses for Morphological Control
The precise control over the morphology of this compound materials is crucial for their application in various fields. Templated and surfactant-assisted syntheses are powerful strategies to direct the formation of specific nanostructures and microstructures. These methods rely on the use of sacrificial structures (templates) or structure-directing agents (surfactants) to guide the nucleation and growth of this compound particles.
Templated Synthesis: This approach involves the use of a pre-existing scaffold, known as a template, with a defined shape and structure. The template can be classified as either "hard" or "soft".
Hard Templates: These are typically solid materials with well-defined pores and channels, such as mesoporous silica (B1680970), carbon nanotubes, or polymer spheres. nih.govinnovareacademics.in The synthesis process generally involves the infiltration of chromium precursors into the template's pores, followed by the formation of this compound within these confined spaces. Subsequent removal of the template, often through chemical etching or calcination, yields a this compound replica with a morphology dictated by the template's structure. innovareacademics.in For instance, the use of commercial carbon fibers as a template has been reported for the synthesis of chromium(III) oxide microtubes, a process that can be adapted for this compound. mdpi.com
Soft Templates: These are dynamic, self-assembling structures formed from organic molecules like surfactants, block copolymers, or even biological materials such as pollen grains. nih.govrsc.org The interactions between the chromium precursor species and the functional groups of the soft template guide the formation of the desired morphology. rsc.org For example, oil-in-water or water-in-oil microemulsions can act as templates to produce spherical this compound particles. nih.gov
Surfactant-Assisted Synthesis: Surfactants are amphiphilic molecules that can self-assemble into various structures like micelles, and they play a critical role in controlling the size and shape of nanoparticles during synthesis. researchgate.netnih.gov In the synthesis of this compound, surfactants can function in several ways:
As a soft template: Similar to the templating method, surfactant micelles can provide a confined environment for the reaction. nih.gov
As a capping agent: Surfactants can adsorb onto the surface of growing this compound nuclei, preventing their aggregation and controlling their final size and shape. mdpi.com The nature of the surfactant (cationic, anionic, or non-ionic) and its concentration can significantly influence the resulting morphology, leading to the formation of spheres, rods, or plates. researchgate.netresearchgate.net For example, the use of surfactants with carboxylic acid groups is common in the synthesis of metal oxide nanoparticles, where they coordinate to the metal cations on the nanoparticle surface. mdpi.com
The table below summarizes the influence of different templating and surfactant approaches on the morphology of the resulting materials, with principles that are applicable to this compound synthesis.
| Synthesis Approach | Template/Surfactant Type | Resulting Morphology |
| Hard Template | Mesoporous Carbon/Silica | Porous Matrices, Nanocrystals |
| Hard Template | Carbon Fibers | Microtubes mdpi.com |
| Soft Template | Emulsion Droplets | Hollow Spheres nih.gov |
| Surfactant-Assisted | Cationic/Anionic/Non-ionic | Spheres, Rods, Plates researchgate.netresearchgate.net |
Synthesis of Layered Double Hydroxides Incorporating this compound
Layered double hydroxides (LDHs) are a class of anionic clays (B1170129) with a general formula of [M(II)₁₋ₓM(III)ₓ(OH)₂]ˣ⁺(Aⁿ⁻)ₓ/ₙ·mH₂O, where M(II) and M(III) are divalent and trivalent metal cations, respectively, and Aⁿ⁻ is an interlayer anion. By incorporating chromium(III) cations into the brucite-like layers, chromium-containing LDHs can be synthesized, offering a versatile platform for various applications.
Co-precipitation Approaches for Layered Double Hydroxide Precursors
Co-precipitation is the most widely used and straightforward method for synthesizing chromium-containing LDHs. uts.edu.au This method involves the simultaneous precipitation of divalent and trivalent metal salts from a solution under controlled pH conditions. For chromium-containing LDHs, a solution containing a mixture of a divalent metal salt (e.g., MgCl₂, NiCl₂, ZnCl₂) and a chromium(III) salt (e.g., CrCl₃) is prepared. A basic solution, such as sodium hydroxide (NaOH) or a mixture of NaOH and sodium carbonate (Na₂CO₃), is then added dropwise to the metal salt solution with vigorous stirring to induce co-precipitation. researchgate.netrasayanjournal.co.in
The key parameters that influence the properties of the resulting LDH, such as crystallinity, particle size, and composition, include:
pH of the solution: The pH must be carefully controlled within a specific range to ensure the simultaneous precipitation of both the divalent and trivalent hydroxides. researchgate.net
M(II)/Cr(III) molar ratio: This ratio in the initial solution determines the composition of the final LDH. acs.org
Temperature and aging time: The reaction temperature and subsequent aging of the precipitate can affect the crystallinity and particle size of the LDH. researchgate.net
Nature of the interlayer anion: The choice of the anion in the precipitating solution determines the type of anion present in the interlayer space of the LDH. acs.org
The table below provides examples of chromium-containing LDHs synthesized via co-precipitation.
| Divalent Cation (M(II)) | Trivalent Cation (M(III)) | M(II)/M(III) Ratio | Precipitating Agent | Resulting LDH |
| Zinc (Zn) | Chromium (Cr) | 2:1, 3:1, 4:1 | NaOH | Zn-Cr LDH acs.org |
| Nickel (Ni) | Chromium (Cr) | 2:1 | NaOH/Na₂CO₃ | Ni-Cr LDH |
| Cobalt (Co) | Chromium (Cr) | Not specified | NaOH | Co-Cr LDH journalajb2t.com |
| Magnesium (Mg) | Chromium (Cr) | Not specified | NaOH/Na₂CO₃ | Mg-Cr LDH frontiersin.org |
Exfoliation Techniques for Chromium-Containing Layered Hydroxide Nanosheets
Exfoliation is a top-down process that involves the delamination of bulk LDH crystals into individual or few-layer-thick nanosheets. This process significantly increases the surface area and the number of accessible active sites, enhancing the material's performance in various applications.
The exfoliation of LDHs can be achieved through different methods:
Solvent-assisted exfoliation: This is a common method where the bulk LDH is dispersed in a suitable solvent, often with the aid of ultrasonication or mechanical stirring. Formamide is a particularly effective solvent for exfoliating LDHs, including those containing chromium, due to its high polarity which facilitates the separation of the layers. rsc.orgscispace.com The process often involves a pre-treatment step where the interlayer anions of the LDH (e.g., carbonate) are exchanged with larger anions (e.g., nitrate) to weaken the interlayer interactions. researchgate.net
Exfoliation in aqueous solutions: Exfoliation can also be achieved in water, especially when the LDH interlayers are occupied by specific species like formate (B1220265) or acetate (B1210297) that promote swelling. researchgate.net The use of sugar molecules as a green exfoliating agent has also been reported, offering an eco-friendly alternative to organic solvents. dergipark.org.tr
Plasma etching: This technique uses plasma, such as argon plasma, to etch the surface and weaken the interlayer forces, leading to the exfoliation of the LDH into ultrathin nanosheets. rsc.org
The successful exfoliation of chromium-containing LDHs results in a colloidal suspension of nanosheets with a thickness corresponding to a single brucite-like layer. These nanosheets can then be used to create thin films or incorporated into composite materials.
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles focus on designing chemical processes that are environmentally benign, reduce waste, and utilize renewable resources. In the context of this compound synthesis, green approaches aim to replace hazardous reagents and solvents with more sustainable alternatives.
A prominent green synthesis strategy involves the use of plant extracts. journalajb2t.comfrontiersin.orgmdpi.com Various phytochemicals present in plant extracts, such as flavonoids, terpenoids, and polyphenols, can act as both reducing and capping agents. rasayanjournal.co.injournalajb2t.com While much of the research in this area has focused on the synthesis of chromium oxide nanoparticles, the underlying principles are directly applicable to the synthesis of this compound.
The general mechanism for the green synthesis of this compound using plant extracts involves:
Preparation of the plant extract: This is typically done by boiling the plant material (e.g., leaves, bark) in water to extract the active phytochemicals. journalajb2t.commdpi.com
Reaction with a chromium salt: The plant extract is then mixed with a solution of a chromium(III) salt, such as chromium nitrate or chromium chloride. mdpi.comrsc.org
Formation of this compound: The phytochemicals in the extract facilitate the hydrolysis and precipitation of this compound. These biomolecules can also cap the surface of the newly formed nanoparticles, controlling their growth and preventing aggregation. rasayanjournal.co.in
This method offers several advantages over conventional chemical syntheses:
Eco-friendly: It avoids the use of toxic reducing agents and organic solvents. rasayanjournal.co.in
Cost-effective: Plant materials are often readily available and inexpensive. rasayanjournal.co.in
Enhanced biocompatibility: The resulting nanoparticles may be coated with biocompatible plant-derived molecules. mdpi.com
The table below lists some plant extracts that have been used for the green synthesis of chromium-containing nanoparticles, with the potential for adaptation to this compound synthesis.
| Plant Extract | Chromium Precursor | Reference |
| Abutilon indicum (L.) Sweet leaf extract | Cr₂(SO₄)₃ | mdpi.com |
| Melia azedarach and Artemisia herba-alba aqueous extract | K₂Cr₂O₇ | journalajb2t.com |
| Erythrophleum guineense plant extract | CrCl₃ | frontiersin.org |
| Cinnamon bark aqueous extract | Chromium(III) complex | rasayanjournal.co.in |
Fundamental Reaction Mechanisms of Chromium Hydroxide
Hydrolysis and Olation Processes in Chromium(III) Aqueous Systems
The chemistry of chromium(III) in aqueous solutions is fundamentally characterized by hydrolysis and olation processes. p2infohouse.orgnmfrc.org The hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺, is the predominant species in acidic solutions. nmfrc.org However, as the pH increases, this ion undergoes hydrolysis, a process where coordinated water molecules act as acids, donating a proton to the bulk solvent. p2infohouse.orgchemguide.co.uk This leads to the formation of hydroxo and aqua-hydroxo complexes. researchgate.net
The initial hydrolysis step involves the conversion of an aqua ligand to a hydroxo ligand: [Cr(H₂O)₆]³⁺ + H₂O ⇌ [Cr(H₂O)₅(OH)]²⁺ + H₃O⁺ p2infohouse.org
This reaction is reversible and its equilibrium is highly dependent on the pH of the solution. p2infohouse.orgnmfrc.org Further deprotonation can occur to form species such as [Cr(H₂O)₄(OH)₂]⁺. nih.gov
Olation is a subsequent process where these monomeric hydroxo species polymerize to form larger, polynuclear complexes. p2infohouse.org This occurs when a hydroxo ligand on one chromium center bridges to an adjacent chromium center, displacing a coordinated water molecule. researchgate.net This process is favored by increases in temperature, concentration, and basicity. p2infohouse.org The initial step of olation can be represented as the formation of a diol bridge between two chromium centers. p2infohouse.org Continued hydrolysis and olation can lead to the formation of larger polymers and ultimately the precipitation of chromium(III) hydroxide (B78521), a complex three-dimensional structure. p2infohouse.org
In aqueous solutions, chromium(III) exists as the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺, only at low pH values (typically below 3-4). researchgate.net As the pH rises, hydrolysis leads to the formation of monomeric hydroxo species such as [Cr(H₂O)₅(OH)]²⁺ and [Cr(H₂O)₄(OH)₂]⁺. nih.govtandfonline.com
With increasing pH and/or concentration, these monomers undergo olation to form various polynuclear, or polymeric, species. p2infohouse.orgnih.gov These polymers are characterized by hydroxo bridges connecting multiple chromium(III) centers. researchgate.net Dimeric species, such as [Cr₂(μ-OH)₂(H₂O)₈]⁴⁺, are among the first to form. geoscienceworld.org Further polymerization can lead to more complex structures, including trimers and tetramers. nih.gov For instance, at a pH of around 3.7, tetrameric complexes with both single and double hydroxo bridges, such as [Cr₄(μ₂-OH)₂(μ-OH)₄(OH)ₙ(H₂O)₁₂₋ₙ]⁽⁶⁻ⁿ⁾⁺, have been identified as predominant species in concentrated solutions. researchgate.netslu.se
In highly alkaline solutions (e.g., pH ≥ 15), polymeric chains with a repeating unit of [Cr(μ₂-OH)₂(OH)₂]ⁿ⁻ can form. slu.se The ultimate product of extensive hydrolysis and olation is the precipitation of amorphous chromium(III) hydroxide, Cr(OH)₃·nH₂O. p2infohouse.org The structure of this precipitate continues to evolve through ongoing olation, a process often referred to as aging, which reduces its solubility in acids. p2infohouse.org
Table 1: Examples of Monomeric and Polymeric Chromium(III) Hydroxo Species
| Species Type | Chemical Formula |
|---|---|
| Monomeric | [Cr(H₂O)₆]³⁺ |
| Monomeric | [Cr(H₂O)₅(OH)]²⁺ |
| Monomeric | [Cr(H₂O)₄(OH)₂]⁺ |
| Dimeric | [Cr₂(μ-OH)₂(H₂O)₈]⁴⁺ |
| Tetrameric | [Cr₄(μ₂-OH)₂(μ-OH)₄(OH)ₙ(H₂O)₁₂₋ₙ]⁽⁶⁻ⁿ⁾⁺ |
| Polymeric (alkaline) | [Cr(μ₂-OH)₂(OH)₂]ⁿ⁻ |
The hydrolysis of chromium(III) is a kinetically slow process. nmfrc.org The inertness of the Cr(III) center, a consequence of its d³ electronic configuration, means that ligand exchange reactions, including the dissociation of water molecules, have high activation energies. nmfrc.org The half-times for ligand displacement from [Cr(H₂O)₆]³⁺ are in the order of hours. nmfrc.org However, the rate of hydrolysis increases with temperature and pH. p2infohouse.orgnmfrc.org
Thermodynamically, the first hydrolysis constant (Kₐ₁) for [Cr(H₂O)₆]³⁺ is approximately 10⁻⁴, indicating that it is a weak acid. nmfrc.org The equilibrium of the hydrolysis reaction is shifted towards the formation of hydroxo species as the pH is raised. nmfrc.org
Olation processes are also kinetically controlled. The formation of hydroxo-bridged polymers is generally slow, but is accelerated by increased temperature and concentration. p2infohouse.org The reversal of olation, the cleavage of the hydroxo bridges, is also a slow process. p2infohouse.org This explains why freshly precipitated chromium hydroxide dissolves more readily in acid than aged precipitates, as the latter have undergone more extensive and irreversible olation. p2infohouse.org The thermodynamics of olation favor the formation of polymeric species at higher pH values, leading to the eventual precipitation of chromium(III) hydroxide. p2infohouse.org
Formation of Monomeric and Polymeric Chromium(III) Hydroxo Species
Ligand Exchange Reactions Involving Hydroxide Ligands
Ligand exchange reactions are fundamental to the chemistry of chromium(III) complexes. cognitoedu.org In the context of this compound, these reactions involve the substitution of coordinated water or hydroxide ligands by other ligands present in the solution. libretexts.org The kinetic inertness of the Cr(III) center significantly influences the rates of these reactions, which are generally slow. nmfrc.org
For instance, in the presence of ammonia (B1221849), water ligands in the hexaaquachromium(III) ion can be replaced. Initially, ammonia acts as a base, deprotonating coordinated water to form a precipitate of chromium(III) hydroxide. libretexts.orgcrunchchemistry.co.uk With an excess of ammonia, a ligand exchange reaction occurs where ammonia molecules replace water ligands to form the hexaamminechromium(III) ion, [Cr(NH₃)₆]³⁺, causing the precipitate to redissolve. libretexts.orgcrunchchemistry.co.uk
[Cr(H₂O)₆]³⁺(aq) + 6NH₃(aq) ⇌ [Cr(NH₃)₆]³⁺(aq) + 6H₂O(l) cognitoedu.org
In solutions containing multiple potential ligands, competitive binding to the chromium(III) center occurs. The outcome of this competition depends on several factors, including the relative concentrations of the ligands, their charge, and their intrinsic affinity for the chromium(III) ion.
For example, in the presence of both hydroxide ions and other ligands like organic chelators, a competition for coordination sites on the chromium(III) ion will ensue. Some studies have shown a strong competitive ligand-binding effect where certain organic ligands are preferentially bound over hydroxide ligands. worktribe.comworktribe.com This can prevent the formation of hydroxo-bridged complexes (olation) and subsequent precipitation. worktribe.comworktribe.com The stability of the resulting complex is a key determinant; ligands that form more stable complexes with chromium(III) will be favored. cognitoedu.org For instance, multidentate ligands often form more stable complexes than monodentate ligands like hydroxide, a phenomenon known as the chelate effect. physicsandmathstutor.com
The relative binding affinities of different species to a biotic ligand model for trivalent chromium toxicity showed that Cr³⁺ had a higher affinity than CrOH²⁺. plos.org This suggests that even among its own hydrolyzed species, there is a competition for binding sites. plos.org
The kinetics of ligand exchange reactions involving chromium(III) hydroxo complexes are highly sensitive to reaction conditions such as pH, temperature, and the nature of the solvent.
pH: The pH of the solution plays a critical role. An increase in pH leads to a higher concentration of hydroxide ions, which can act as both a ligand and a base to deprotonate coordinated water molecules. chemguide.co.uklibretexts.org The formation of hydroxo species like [Cr(H₂O)₅OH]²⁺ can labilize the remaining water ligands, thereby accelerating the rate of further substitution reactions. ekb.eg The rate of many complex formation reactions involving chromium(III) increases as the hydrogen ion concentration decreases (i.e., pH increases). ekb.egscirp.org
Temperature: As with most chemical reactions, increasing the temperature generally increases the rate of ligand exchange. murdoch.edu.au The higher thermal energy helps overcome the activation energy barrier associated with breaking the relatively strong Cr-O bonds. p2infohouse.org
Ligand Concentration: The rate of a ligand substitution reaction is often dependent on the concentration of the incoming ligand. scirp.org For many reactions, the rate increases with ligand concentration up to a certain point, suggesting a mechanism that may involve the formation of an ion pair between the chromium complex and the incoming ligand prior to the main substitution step. scirp.org
Ionic Strength and Dielectric Constant: The ionic strength and dielectric constant of the medium can also influence reaction rates, particularly when charged species are involved. For example, an increase in ionic strength has been observed to retard the rate of some complexation reactions. scirp.org
Competitive Ligand Binding in Chromium(III) Hydroxo Complexes
Oxidation and Reduction Processes of Chromium(III) Hydroxide
Chromium(III) is the most stable oxidation state of chromium. nmfrc.org However, chromium(III) hydroxide can be oxidized to chromium(VI) or reduced to chromium(II) under specific conditions.
Oxidation: The oxidation of Cr(III) to Cr(VI) is facilitated in basic (alkaline) solutions. nmfrc.orglibretexts.org Strong oxidizing agents are required for this transformation. Hydrogen peroxide is a common oxidant used in this process. In an excess of sodium hydroxide solution, chromium(III) ions form the green hexahydroxochromate(III) ion, [Cr(OH)₆]³⁻. chemguide.co.uklibretexts.org Warming this solution with hydrogen peroxide oxidizes the chromium to the +6 state, forming the bright yellow chromate (B82759) ion, CrO₄²⁻. chemguide.co.uklibretexts.org
2[Cr(OH)₆]³⁻(aq) + 3H₂O₂(aq) → 2CrO₄²⁻(aq) + 2OH⁻(aq) + 8H₂O(l) researchgate.net
The oxidation can also be promoted by other strong oxidants like sodium hypochlorite. researchgate.net The rate of this oxidative dissolution is significantly accelerated at higher pH. researchgate.net Furthermore, the presence of certain metal oxides, like manganese dioxide (MnO₂), can mediate the oxidation of Cr(III) by molecular oxygen, particularly in environmental settings. mdpi.com Thermal treatment of this compound, especially in the presence of alkali and alkaline earth metal chlorides, can also promote oxidation to Cr(VI). nih.gov
Reduction: The reduction of chromium(III) to chromium(II) is typically carried out in acidic solutions. chemguide.co.uk Zinc metal and an acid (like hydrochloric or sulfuric acid) are commonly used for this reduction. chemguide.co.uk The resulting chromium(II) ion, often present as the [Cr(H₂O)₆]²⁺ complex, gives a characteristic blue color to the solution. chemguide.co.uk
2Cr³⁺(aq) + Zn(s) → 2Cr²⁺(aq) + Zn²⁺(aq)
Chromium(II) is a strong reducing agent and is readily re-oxidized back to chromium(III) by atmospheric oxygen, so the reaction must be protected from air. nmfrc.orgchemguide.co.uk In basic solutions, powerful reducing agents like hydrazine (B178648) or borohydride (B1222165) are needed to prepare Cr(II) from Cr(III). nmfrc.org
Table 2: Standard Electrode Potentials for Relevant Chromium Reactions
| Half-Reaction | Standard Potential (E⁰), Volts |
|---|---|
| Cr³⁺ + e⁻ → Cr²⁺ | -0.410 |
| Cr³⁺ + 3e⁻ → Cr | -0.740 |
| Cr₂O₇²⁻ + 14H⁺ + 6e⁻ → 2Cr³⁺ + 7H₂O | +1.330 |
Source: nmfrc.org
Formation of Chromium(VI) from Chromium(III) Solids
Interaction Mechanisms with Other Metal Ions and Surfaces
This compound's behavior in the environment is often dictated by its interactions with other minerals and metal ions. These interactions include adsorption onto surfaces and incorporation into mixed-phase solids.
The adsorption of chromium species onto the surfaces of metal oxides is a primary mechanism controlling its transport and bioavailability. This process is driven by electrostatic interactions and the formation of surface complexes.
The surface of metal hydroxides, like iron(III) hydroxide, possesses hydroxyl groups that can protonate or deprotonate depending on the solution pH. At a pH below the point of zero charge (PZC), the surface is positively charged and attracts anions, while at a pH above the PZC, the surface is negative and attracts cations.
The adsorption of Cr(VI), which typically exists as the oxyanions chromate (CrO₄²⁻) or dichromate (Cr₂O₇²⁻), onto iron(III) hydroxide has been shown to be both electrostatic and chemical in nature at low pH, and purely chemical at higher pH. researchgate.net The process involves the exchange of protons and hydroxyl ions, leading to the formation of various inner-sphere surface complexes. researchgate.netugm.ac.id
Similarly, layered double hydroxides (LDHs) are effective adsorbents for Cr(VI). nih.govnih.gov Their positively charged layers create a strong electrostatic attraction for Cr(VI) anions. nih.gov The adsorption mechanism can also involve ion exchange with anions present in the interlayer space of the LDH structure and, in some cases, the reduction of adsorbed Cr(VI) to Cr(III) by electron-donor groups within the LDH material. nih.govmdpi.com
The adsorption of Cr(III) onto silica (B1680970) surfaces is strongly correlated with the hydrolysis reactions of the Cr(III) ion, which are a function of pH. udel.edu Spectroscopic studies have provided direct evidence for the formation of inner-sphere surface complexes, where the chromium ion bonds directly to the silica surface. At higher surface coverages, the formation of surface polymers and the nucleation of a three-dimensional this compound phase can occur. udel.edu
The interaction of this compound itself with other materials has been studied. For example, impregnating a modified polystyrene structure with this compound nanoparticles was found to enhance surface properties and porosity, leading to a higher adsorption capacity for other metal ions like cadmium(II). rsc.org The mechanism involves a combination of physical adsorption, electrostatic interactions, ion exchange, and surface complexation with the hydroxyl groups on the Cr(OH)₃ surface. rsc.org
Co-precipitation is a process where a soluble species is removed from solution by being incorporated into a precipitating solid phase. Chromium(III) readily co-precipitates with other metal hydroxides, particularly iron(III) hydroxide, which is abundant in many natural and treatment systems.
The reduction of Cr(VI) in the presence of ferrous iron (Fe(II)) leads to the precipitation of a mixed Fe(III)-Cr(III) hydroxide. researchgate.net These mixed-phase solids, often represented as CrₓFe₍₁₋ₓ₎(OH)₃, generally exhibit greater stability and lower solubility compared to pure Cr(OH)₃, especially in acidic conditions. researchgate.netepa.gov This increased stability is crucial for the long-term immobilization of chromium. The aging of these precipitates, particularly under hydrothermal conditions, can further enhance their stability. researchgate.net
The presence of iron can significantly alter the reactivity of the chromium. Mixed-phase Cr(III)-Fe(III) hydroxides exhibit unique reactivity with oxidants like chlorine. The rate of Cr(VI) formation from these mixed solids is highly dependent on the Fe/Cr ratio, with higher iron content generally leading to slower Cr(VI) formation. acs.org This suggests that incorporating chromium into iron corrosion products within water distribution systems can influence its potential to be re-oxidized and released into tap water. acs.org
Co-precipitation can also occur with other metals. In industrial wastewater treatment, adjusting the pH is a common method to precipitate multiple metal hydroxides simultaneously. ukm.myheienv.com Since the optimal pH for precipitation varies for different metals, a compromise pH is often chosen. For a mix of chromium and nickel, a pH of 9.0-9.5 is common to precipitate both ions. heienv.com The presence of coagulants like ferric chloride can lead to the formation of co-precipitates that have lower solubility than predicted for the individual hydroxides. heienv.com
Interestingly, co-precipitation can also be a mechanism for removing Cr(VI). Studies have shown that during the precipitation of copper carbonate in a solution also containing Cr(VI), a significant amount of chromium is co-removed. nih.gov The mechanism at low pH involves the co-precipitation of copper chromate (CuCrO₄) crystallites. nih.gov This demonstrates that even without direct reduction to Cr(III), hexavalent chromium can be incorporated into precipitating mineral phases.
Table 1: Research Findings on this compound Reaction Mechanisms
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Advanced Spectroscopic and Structural Characterization of Chromium Hydroxide
X-ray Diffraction (XRD) Analysis for Crystalline Phase Identification and Structural Elucidation
X-ray diffraction (XRD) is a primary technique for determining the crystalline nature of chromium hydroxide (B78521). Studies often reveal that chromium hydroxide precipitates can be amorphous, especially when synthesized under certain conditions like forced hydrolysis of Cr(NO3)3 solutions at pH values up to approximately 9.5. srce.hr The XRD patterns of such amorphous materials lack sharp diffraction peaks, indicating the absence of long-range crystalline order. sci-hub.se
However, crystalline forms of this compound can be synthesized. For instance, Cr(OH)3·3H2O has been identified as crystalline by XRD. nih.gov The thermal decomposition of amorphous this compound leads to the formation of crystalline chromium(III) oxide (Cr2O3). srce.hr Heating amorphous this compound to 360 °C can produce Cr2O3 crystallites around 20 nm in size, which can grow to about 100 nm upon heating to 825 °C. srce.hr The diffraction patterns of the resulting Cr2O3 typically correspond to the hexagonal crystal structure. researchgate.net The specific crystalline phases and their evolution can be tracked by monitoring the changes in the XRD patterns at different temperatures. srce.hrresearchgate.net For instance, the conversion of this compound to Cr2O3 is marked by the appearance of sharp peaks corresponding to the Cr2O3 phase. srce.hrd-nb.info
The analysis of peak broadening in XRD patterns, using the Scherrer equation, allows for the estimation of crystallite size, providing further structural information. srce.hr It has been noted that even when a sample like Cr(OH)3·3H2O is identified as crystalline by XRD, other techniques may reveal a lack of significant local order. nih.gov
Interactive Data Table: XRD Findings for this compound and its Decomposition Products
| Sample Description | Synthesis/Treatment Condition | XRD Result | Key Findings | Reference(s) |
|---|---|---|---|---|
| This compound | Precipitated via forced hydrolysis of Cr(NO3)3 (pH up to ~9.5) | Amorphous | Lack of sharp diffraction peaks indicates no long-range order. | srce.hrsci-hub.se |
| Cr(OH)3·3H2O | Synthesized via hydrolysis/redox reactions | Crystalline | Identified as a crystalline phase. | nih.gov |
| Amorphous this compound | Heated to 360 °C | Crystalline Cr2O3 | Formation of Cr2O3 crystallites (~20 nm). | srce.hr |
| Amorphous this compound | Heated to 825 °C | Crystalline Cr2O3 | Growth of Cr2O3 crystallites (~100 nm). | srce.hr |
| This compound | Converted to chromium oxide by heating | Crystalline Cr2O3 | Confirmed formation of hexagonal Cr2O3. | researchgate.netd-nb.info |
X-ray Absorption Spectroscopy (XANES and EXAFS) for Local Coordination and Oxidation States
X-ray Absorption Spectroscopy (XAS), including X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), provides critical information about the electronic structure and local atomic environment of chromium in this compound.
XANES is particularly sensitive to the oxidation state of the chromium atom. The XANES spectra of this compound consistently show a profile characteristic of the Cr(III) oxidation state. osti.gov This is distinguished from the Cr(VI) state, which exhibits a sharp pre-edge feature at a lower energy. osti.govosti.gov Studies have confirmed that in various synthesized this compound samples, Cr(III) is the predominant oxidation state, with little to no indication of Cr(VI). osti.govresearchgate.net Even in materials codeposited from Cr(III) solutions with nickel hydroxide, the chromium maintains its 3+ oxidation state. osti.gov
EXAFS analysis offers insights into the local coordination environment, such as bond distances and coordination numbers. For Cr(OH)3·3H2O, which appears crystalline by XRD, EXAFS revealed a surprising lack of clear local order beyond the first coordination shell. nih.gov Only the contribution from the nearest neighboring Cr-O shell was detected, suggesting a loose interconnection of the CrO6 octahedra. nih.gov This finding is consistent with an anti-bayerite structure. nih.gov In contrast, analysis of chromium sorbed on biomass indicated that Cr(III) is in an octahedral environment, coordinated to oxygen atoms at a distance of 2.00 Å. nih.gov Initial analysis of this compound solids under varying NaOH concentrations suggests changes in the local structure as the basicity increases. osti.gov
Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting and Bonding Analysis
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups and bonding within this compound and its transformation products.
FTIR Spectroscopy: FTIR spectra of this compound show characteristic absorption bands. Broad bands around 3400 cm⁻¹ and 1630 cm⁻¹ are typically assigned to the O-H stretching and bending vibrations of adsorbed water molecules, respectively. researchgate.net The Cr-O-H bending modes are observed at lower frequencies, such as a strong peak around 536 cm⁻¹. researchgate.net The crystallization of amorphous this compound into Cr2O3 can be monitored using FTIR. srce.hr The spectra of the resulting Cr2O3 show distinct bands, for example, at 619 cm⁻¹, with the suppression of other bands that were present in the amorphous precursor. srce.hrunizg.hr In the layered hydroxochromate(III) compound, CaNa[Cr(OH)6], sharp bands at 3620 cm⁻¹ and 3573 cm⁻¹ in the IR spectrum are characteristic of well-defined O-H valence vibration modes, indicating specific hydrogen bonding environments. d-nb.info
Raman Spectroscopy: Raman spectroscopy provides complementary information. The Raman spectrum of amorphous Cr(OH)3 is often characterized by broad peaks, consistent with its disordered nature, and can be of weak intensity. sci-hub.se In contrast, crystalline Cr2O3, formed from the thermal treatment of the hydroxide, exhibits several distinct Raman active modes. sci-hub.se Prominent peaks for Cr2O3 are typically observed around 300, 353, 555, and 619 cm⁻¹. researchgate.net The presence of these sharp bands confirms the formation of the crystalline oxide phase. sci-hub.seresearchgate.net A band at 552 cm⁻¹ is a clear indicator of the Cr2O3 compound. researchgate.net
Interactive Data Table: Vibrational Spectroscopy Bands for this compound
| Technique | Wavenumber (cm⁻¹) | Assignment | Compound/State | Reference(s) |
|---|---|---|---|---|
| FTIR | ~3400 | O-H stretching of adsorbed water | Amorphous Cr(OH)3 | researchgate.net |
| FTIR | ~1630 | O-H bending of adsorbed water | Amorphous Cr(OH)3 | researchgate.net |
| FTIR | ~536 | Cr-O-H bending modes | Zn1Cr2-CO32- precursor | researchgate.net |
| FTIR | 3620, 3573 | O-H valence vibrations | Crystalline CaNa[Cr(OH)6] | d-nb.info |
| Raman | Broad peaks | Vibrational modes of amorphous solid | Amorphous Cr(OH)3 | sci-hub.se |
| Raman | 300, 353, 555, 619 | Raman active modes | Crystalline Cr2O3 | researchgate.net |
| Raman | 552 | Vibrational mode | Crystalline Cr2O3 | researchgate.net |
Electron Microscopy Techniques (SEM, TEM, HRTEM) for Morphological and Nanoscale Characterization
Electron microscopy techniques are essential for visualizing the morphology, size, and microstructure of this compound particles at the micro and nanoscale.
Scanning Electron Microscopy (SEM): SEM analysis reveals the surface morphology of this compound and its derivatives. For instance, SEM images of Cr2O3 nanoparticles synthesized from this compound precursors can show irregular round morphologies with sizes below 400 nm. nih.gov In other preparations, Cr2O3 nanostructures have been observed with average crystallite sizes ranging from 46.3 to 55.6 nm. uobaghdad.edu.iq SEM coupled with Energy Dispersive X-ray Spectroscopy (EDS) is also used to determine the elemental composition of the samples, confirming the presence of chromium and oxygen. nih.govscirp.org
Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM): TEM provides more detailed information on particle size and shape. Studies on Cr2O3 nanoparticles derived from the hydroxide have shown sizes varying from 20 nm to 70 nm. orientjchem.orgproquest.com HRTEM allows for the visualization of the atomic lattice, providing insights into the crystallinity and structural order. HRTEM studies on a series of Cr(III)-Fe(III) (oxy)hydroxides have shown a loss of structural order with increasing chromium content, with the pure chromium end-member having only short-range order and a coherent domain size of about 10 Å. osti.gov This contrasts with the more ordered iron end-member. osti.gov
X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Oxidation State Determination
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and, crucially, the oxidation states of elements on the surface of this compound.
The analysis of the Cr 2p region of the XPS spectrum is fundamental for determining the oxidation state of chromium. For chromium(III) hydroxide, the Cr 2p spectrum is characteristic of the Cr³⁺ state. researchgate.net However, XPS studies must be interpreted with caution, as photoreduction of higher oxidation states can occur during analysis. For example, some studies have noted the photoreduction of Cr(VI) to Cr(III) under X-ray irradiation. psu.edu
XPS analysis of this compound precursors for catalysts, such as Zn1Cr2–CrO42−, has shown the presence of two different valence states of chromium. researchgate.net In studies of chromium sorption, XPS is used to confirm the chemical state of the adsorbed chromium. researchgate.net For instance, analysis of chromium biosorbed onto cell material indicated the coexistence of Cr(III) and Cr(VI), suggesting a partial reduction of the initially sorbed Cr(VI). researchgate.net The O 1s spectrum can also provide information, distinguishing between Cr-O and Cr-OH coordinations, revealing that the surface region may have more hydroxide components. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Speciation and Kinetic Studies
While solid-state NMR of this compound is not commonly reported, solution-phase NMR can be a powerful tool for studying the speciation of chromium ions in solution, which are precursors to the formation of this compound precipitates. The paramagnetic nature of Cr(III) can present challenges for high-resolution NMR, but specialized techniques can still yield valuable information about the coordination environment and dynamics of chromium-containing species in solution. This area of research provides foundational knowledge on the hydrolysis and polymerization processes that lead to the precipitation of this compound.
Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Pathways
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing critical data on the thermal stability and decomposition of this compound.
TGA curves for amorphous this compound typically show a multi-stage decomposition process. srce.hr A broad endothermic peak centered around 200°C is often observed, corresponding to the loss of water (dehydration). srce.hr The dehydration of nanocrystalline this compound has been reported to occur at specific temperatures such as 105 °C, 289 °C, and 409 °C, while amorphous forms show dehydration at 70 °C, 289 °C, 406 °C, and 443 °C. researchgate.net
Following dehydration, a sharp exothermic peak is often seen in the differential thermal analysis (DTA) curve, which is associated with the crystallization of amorphous this compound into Cr2O3. srce.hr This crystallization event has been observed at temperatures between 410 and 420 °C in air. srce.hr The atmosphere can significantly influence this process; in an argon atmosphere, the crystallization peak shifts to a higher temperature, around 600 °C. srce.hr TGA has been used to determine the temperature at which the conversion of Cr(OH)3 to Cr2O3 is complete, which can be around 700 °C. d-nb.info The thermal decomposition of layered hydroxochromates, like CaNa[Cr(OH)6], begins around 225 °C with the elimination of water, followed by the oxidation of Cr(III) to Cr(VI) at higher temperatures. d-nb.info
Interactive Data Table: TGA Decomposition Events for this compound
| Sample Type | Atmosphere | Temperature (°C) | Event | Key Findings | Reference(s) |
|---|---|---|---|---|---|
| Amorphous Cr(OH)3 | Air | ~200 | Endothermic Peak | Dehydration (loss of water). | srce.hr |
| Nanocrystalline Cr(OH)3 | Not specified | 105, 289, 409 | Dehydration | Step-wise water loss. | researchgate.net |
| Amorphous Cr(OH)3 | Not specified | 70, 289, 406, 443 | Dehydration | Step-wise water loss. | researchgate.net |
| Amorphous Cr(OH)3 | Air | 410-420 | Exothermic Peak | Crystallization to Cr2O3. | srce.hr |
| Amorphous Cr(OH)3 | Argon | 600 | Exothermic Peak | Shifted crystallization temperature due to atmosphere. | srce.hr |
| Cr(OH)3 | Not specified | 430-700 | Mass Loss | Conversion to Cr2O3. | d-nb.info |
| CaNa[Cr(OH)6] | Synthetic Air | ~225 | Mass Loss | Initial decomposition and water elimination. | d-nb.info |
Computational and Theoretical Investigations of Chromium Hydroxide Systems
Ab Initio and Density Functional Theory (DFT) Studies of Molecular Structures and Thermochemistry
Ab initio and Density Functional Theory (DFT) methods are powerful quantum mechanical approaches used to investigate the fundamental properties of molecules from first principles, without empirical data. These studies have been crucial in understanding the molecular structures and thermochemistry of chromium hydroxide (B78521) species. acs.orgresearchgate.net
Energetics of Cr(OH)n and CrO(OH)4 Species
High-level ab initio studies have been conducted to determine the thermochemistry of various chromium hydroxides, specifically Cr(OH)n where n ranges from 2 to 6, and the oxyhydroxide species CrO(OH)4. acs.org These investigations employ sophisticated computational techniques, such as the B3LYP level of theory with triple-ζ quality basis sets that include polarization and diffuse functions, to calculate optimum geometries and harmonic vibrational frequencies. acs.org
To achieve high accuracy in determining the heats of formation, researchers have utilized isogyric reaction energies computed at the CCSD(T) level of theory. acs.org These calculations incorporate large basis sets and include corrections for core-valence correlation, scalar relativistic effects, and basis set incompleteness. acs.org The computed heats of formation from these theoretical studies have shown good agreement with some existing experimental data, while also suggesting the need for revision of other experimental values. acs.org Furthermore, polynomial fits for heat capacity, standard enthalpy, and entropy have been developed over a wide temperature range (100–3000 K), providing a comprehensive thermodynamic profile for these species. acs.org
Prediction of Optimum Geometries and Vibrational Frequencies
DFT calculations are a cornerstone for predicting the most stable three-dimensional arrangements (optimum geometries) and the vibrational frequencies of chromium hydroxide molecules. acs.org The B3LYP functional, paired with basis sets like 6-311++G(d,p), has been successfully used to determine the Cartesian coordinates for the optimized structures of Cr(OH)n (n=2-6) and CrO(OH)4. acs.org
Harmonic vibrational frequency calculations are not only essential for identifying stationary points on the potential energy surface as true minima but also for calculating zero-point vibrational energies and thermal corrections to thermodynamic properties. ub.edu While DFT methods generally provide reliable geometries for many transition metal complexes, challenges can arise with systems featuring complex electronic structures, such as those with Cr-Cr multiple bonds, where DFT may underestimate bond distances compared to experimental diffraction data. osti.gov For more accurate predictions in such complex cases, higher-level methods like CASPT2 can be employed to compute vibrational frequencies and normal modes, providing better agreement with experimental spectra. osti.gov The prediction of vibrational frequencies is also crucial for interpreting experimental infrared (IR) and Raman spectra, allowing for the identification of specific structural motifs and bonding environments. nih.gov
Molecular Dynamics Simulations of this compound Formation and Aggregation
Molecular dynamics (MD) simulations offer a powerful lens to observe the dynamic processes of this compound formation and aggregation in solution. These simulations model the interactions between atoms and molecules over time, providing a step-by-step view of complex processes that are difficult to capture experimentally.
For instance, MD simulations have been used to study the complexation of Cr(III) with ligands in aqueous solutions. acs.org By analyzing the radial distribution functions (RDFs), researchers can identify the formation of bonds between the chromium atom and surrounding molecules, including water and other ligands. These simulations can reveal the coordination environment of the chromium ion, showing, for example, the distances at which chromium forms strong coordinate bonds with oxygen atoms of carboxylate groups or water molecules.
In the context of aggregation, computational models can simulate how individual this compound units or complexes interact and coalesce. This is particularly relevant for understanding the initial stages of precipitation or the formation of larger nanoparticle structures. upenn.edu Techniques such as using the Buckingham potential, which is well-suited for ionic compounds like metal oxides, are employed in these simulations to describe the inter-ionic forces. researchgate.net By tracking the trajectories of atoms, MD can elucidate the mechanisms driving aggregation, such as the role of bridging ligands or solvent interactions, providing insights into the growth and morphology of this compound aggregates. upenn.edu
Computational Modeling of Ligand Interactions and Complex Stabilities
Computational chemistry provides robust methods for modeling the interactions between chromium ions and various ligands, as well as for predicting the stability of the resulting complexes. researchgate.net DFT and molecular mechanics are prominent tools in this area, enabling the investigation of binding energies, coordination geometries, and the factors that govern complex stability. nih.govscirp.org
Studies have computationally modeled the competitive reactions between different ligands—such as formate (B1220265), acetate (B1210297), and oxalate—and hydrated chromium ions like [Cr(H2O)6]3+ and its hydrolyzed forms. researchgate.net By calculating the stability of these mixed-ligand complexes, researchers can predict the masking power of different agents, which is crucial in applications like chrome tanning. researchgate.net
Electronic Structure Analysis and Magnetic Properties of Hydroxide-Bridged Chromium Complexes
The electronic structure and magnetic properties of hydroxide-bridged chromium(III) complexes are areas of significant research, driven by the interesting magnetic phenomena these systems exhibit. researchgate.net Computational methods, particularly DFT, are vital for understanding the nature of the magnetic coupling between chromium centers. capes.gov.brfrontiersin.org
In dinuclear and polynuclear chromium(III) complexes, the magnetic interaction between the metal centers, mediated by bridging ligands like hydroxide, can be either antiferromagnetic (spins align in opposite directions) or ferromagnetic (spins align in the same direction). researchgate.netfrontiersin.org Most dihydroxo-bridged dinuclear Cr(III) complexes are antiferromagnetically coupled. researchgate.net However, the introduction of other bridging ligands alongside hydroxo groups can lead to ferromagnetic coupling. researchgate.netfrontiersin.org
Theoretical calculations can elucidate the factors determining the type and strength of this magnetic exchange. researchgate.net For instance, DFT studies on doubly-bridged Cr(III) dimers have shown that ferromagnetic coupling can arise when ferromagnetic exchange pathways dominate over antiferromagnetic ones. frontiersin.org These calculations help correlate structural parameters, such as the Cr-O-Cr bridging angle and the Cr-Cr distance, with the observed magnetic behavior. researchgate.netmdpi.com The analysis of the electronic structure provides insight into the superexchange pathways through which the magnetic orbitals of the chromium ions interact. frontiersin.orgacs.org
Computational Approaches to Elucidate Reaction Pathways and Transition States
Understanding the mechanisms of chemical reactions involving this compound requires the identification of reaction pathways and the characterization of high-energy transition states. Computational chemistry offers a suite of tools to map out these complex processes, which are often too fast or intricate to be fully captured by experimental methods alone. acs.org
Density Functional Theory (DFT) is a primary method used to model reaction pathways. nih.gov By calculating the potential energy surface, researchers can identify the minimum energy path connecting reactants to products. chemrxiv.org This path includes intermediate species and, crucially, the transition state—the highest energy point along the reaction coordinate. The structure and energy of the transition state determine the activation energy and, consequently, the rate of the reaction. nih.gov
For example, in chromium-catalyzed reactions, DFT calculations can model the interaction of reactants with the chromium center, the breaking and forming of bonds, and the energy profile of the entire catalytic cycle. nih.gov These models can help determine the rate-determining step of a reaction. nih.gov Advanced computational protocols are continually being developed to explore potential energy surfaces more efficiently and to automatically identify reaction pathways and transition states, reducing reliance on chemical intuition and accelerating the discovery of new reaction mechanisms. acs.orgchemrxiv.org
Environmental Geochemistry and Remediation Mechanisms of Chromium Hydroxide
Role of Chromium Hydroxide (B78521) in Chromium Speciation in Aquatic and Terrestrial Environments
Chromium exists in the environment predominantly in two oxidation states: trivalent chromium, Cr(III), and hexavalent chromium, Cr(VI). The speciation of chromium, or the distribution of its different chemical forms, is a critical factor governing its mobility, bioavailability, and toxicity in both aquatic and terrestrial systems. Chromium hydroxide, specifically chromium(III) hydroxide (Cr(OH)₃), plays a pivotal role in controlling the fate and transport of chromium.
In natural waters, the total chromium concentration is typically low, often in the range of micrograms per liter (µg/L). pjoes.comrsc.org The relative proportions of Cr(III) and Cr(VI) can vary significantly, with Cr(VI) accounting for 27% to 100% of the total dissolved chromium in some studies. psu.edu The formation and precipitation of chromium(III) hydroxide are highly dependent on the pH of the environment. researchgate.netheienv.com In general, Cr(III) is relatively insoluble and tends to precipitate as chromium(III) hydroxide at a pH above 6.0. researchgate.net This precipitation effectively removes dissolved Cr(III) from the water column, acting as a natural attenuation mechanism.
The solubility of chromium(III) hydroxide is at its minimum in the pH range of 6.8 to 11.5. nih.gov Below pH 4, its solubility increases, and it can exist as soluble aqua ions. nih.govcambridge.org The presence of organic matter can influence chromium speciation by forming stable, soluble complexes with Cr(III), which can prevent its precipitation as a hydroxide. psu.edu This complexation can increase the mobility of Cr(III) in soils and aquatic systems. sciopen.com
In terrestrial environments, the behavior of chromium is similarly governed by its oxidation state and the formation of this compound. The trivalent form, Cr(III), is generally considered less toxic and less mobile than Cr(VI). researchgate.net The reduction of mobile and toxic Cr(VI) to the less mobile Cr(III) and its subsequent precipitation as chromium(III) hydroxide is a key process in the remediation of chromium-contaminated soils and groundwater. core.ac.ukcore.ac.uk The presence of clay minerals and iron-aluminum oxides in soils can also influence the adsorption and precipitation of chromium. sciopen.com
Mechanisms of Chromium(VI) Reduction to Chromium(III) and Subsequent Hydroxide Precipitation
The remediation of Cr(VI) contamination often relies on its reduction to Cr(III), followed by precipitation as insoluble chromium(III) hydroxide. This transformation significantly reduces the toxicity and mobility of chromium in the environment. This process can be achieved through both chemical and biological means.
Chemical Reduction Agents and Their Reaction Pathways
Several chemical reducing agents can effectively convert Cr(VI) to Cr(III). The most common and economically feasible agents include ferrous sulfate (B86663) (FeSO₄), sodium metabisulfite (B1197395) (Na₂S₂O₅), and zero-valent iron (ZVI). internationaljournalcorner.comajol.info
The reduction of Cr(VI) is typically favored under acidic conditions (pH < 3). internationaljournalcorner.comrsc.org After the reduction is complete, the pH is raised to a range of 8-10 to facilitate the precipitation of Cr(III) as chromium(III) hydroxide. rsc.org
Studies have shown that ferrous sulfate can achieve nearly 100% removal of Cr(VI) under optimal conditions. internationaljournalcorner.com
Sodium Metabisulfite (Na₂S₂O₅): This is another effective reducing agent for Cr(VI). internationaljournalcorner.comajol.info It is often more efficient than ferrous sulfate, requiring a less acidic pH (around 2.2) and a shorter reaction time. internationaljournalcorner.com
Zero-Valent Iron (ZVI): Nano-sized zero-valent iron (nZVI) has gained significant attention for its high reactivity in reducing Cr(VI). core.ac.ukmdpi.com The mechanism involves the oxidation of Fe⁰ to Fe²⁺/Fe³⁺, coupled with the reduction of Cr(VI) to Cr(III). mdpi.com The resulting Cr(III) then precipitates as this compound or a mixed chromium-iron hydroxide on the surface of the iron particles. royalsocietypublishing.orgresearchgate.netnih.gov The efficiency of Cr(VI) removal by ZVI increases with a decrease in pH. nih.gov The reaction can be represented as: 2CrO₄²⁻ + 3Fe⁰ + 16H⁺ → 2Cr³⁺ + 3Fe²⁺ + 8H₂O Followed by precipitation: Cr³⁺ + 3OH⁻ → Cr(OH)₃(s)
Bioremediation Mechanisms Involving Microbial Reduction and Hydroxide Formation
Bioremediation offers an environmentally friendly approach to detoxify Cr(VI). Many microorganisms, particularly bacteria, are capable of reducing Cr(VI) to Cr(III) as part of their metabolic processes. ekb.egnih.gov This microbial reduction can occur under both aerobic and anaerobic conditions, although anaerobic reduction is often more efficient. nih.gov
The reduction can be enzymatic, where enzymes such as chromate (B82759) reductases facilitate the transfer of electrons to Cr(VI). nih.gov This process can be enhanced by the addition of electron donors. nih.gov Some bacteria, like Shewanella oneidensis, can use Cr(VI) as a terminal electron acceptor during anaerobic respiration. nih.govdtic.mil The reduction of Cr(VI) by S. oneidensis has been shown to involve outer membrane c-type cytochromes. nih.gov
Once reduced to Cr(III), the chromium precipitates as chromium(III) hydroxide, often on the surface of the bacterial cells. core.ac.ukresearchgate.net This immobilization of chromium prevents its further migration in the environment. Sulfate-reducing bacteria have also been utilized to reduce Cr(VI) and immobilize it as the highly insoluble hydroxide. google.com The process of bioaugmentation (adding specific microbes) and biostimulation (adding nutrients to enhance native microbial activity) can be employed to improve the efficiency of Cr(VI) bioremediation. mdpi.com
Adsorption and Sorption Mechanisms of Chromium(III) Hydroxide
Following the reduction of Cr(VI) to Cr(III) and its precipitation as chromium(III) hydroxide, the resulting solid phase can be further removed from the environment through adsorption and sorption processes. These mechanisms involve the binding of chromium species onto the surface of various materials, known as sorbents.
Kinetics and Isotherms of Chromium(III) Adsorption on Various Sorbents
The efficiency of chromium adsorption is often evaluated using kinetic and isotherm models. Kinetic models describe the rate of adsorption, while isotherm models describe the equilibrium distribution of the adsorbate between the liquid and solid phases.
Commonly used kinetic models include the pseudo-first-order and pseudo-second-order models. The pseudo-second-order model often provides a better fit for the adsorption of chromium, suggesting that chemisorption is the rate-limiting step. sciopen.com
Adsorption isotherms, such as the Langmuir and Freundlich models, are used to describe the adsorption capacity of the sorbent.
Langmuir Isotherm: Assumes monolayer adsorption onto a homogeneous surface. neptjournal.comsapub.org
Freundlich Isotherm: Describes multilayer adsorption on a heterogeneous surface. neptjournal.comsapub.org
The suitability of a particular model depends on the specific sorbent and experimental conditions. For example, the adsorption of Cr(VI) on some agricultural wastes has been shown to fit the Langmuir model well. sapub.orgtandfonline.com In other cases, both Langmuir and Freundlich models have been found to be applicable. ehemj.comiaea.org
The table below summarizes the findings of various studies on the adsorption of chromium, highlighting the isotherm models that best described the experimental data.
| Sorbent | Chromium Species | Best Fit Isotherm Model | Reference |
| Coal Fly Ash | Cr(VI) | Langmuir and Freundlich | neptjournal.com |
| Prunus avium Stems | Cr(VI) | Langmuir | sapub.org |
| Carbon Nanotubes | Cr(VI) | Langmuir | ehemj.com |
| Zeolite | Cr(VI) | Langmuir | iaea.org |
| Agricultural Wastes | Cr(VI) | Langmuir | tandfonline.com |
| Silts and Fine Sands | Cr(III)-CA Complex | Langmuir | sciopen.com |
This table is interactive. Click on the headers to sort the data.
Surface Precipitation and Ion Exchange as Adsorption Mechanisms
The removal of chromium from solution by sorbents can occur through several mechanisms, including surface precipitation and ion exchange.
Surface Precipitation: This mechanism involves the formation of a solid this compound phase on the surface of the sorbent. This is particularly relevant for the adsorption of Cr(III). At pH values above 4, Cr(III) can precipitate as this compound on the surface of clay minerals like chlorite (B76162) and kaolinite. cambridge.orgpsu.edu Studies using X-ray photoelectron spectroscopy have confirmed the presence of this compound on the surface of these minerals after adsorption at higher pH levels. cambridge.orgpsu.edu On clay surfaces, Cr(III) has been observed to precipitate as guyanaite (β-CrOOH). researchgate.net
Ion Exchange: This process involves the exchange of ions between the solution and the sorbent. Anion exchange resins are commonly used for the removal of Cr(VI), which exists as an anion (CrO₄²⁻ or HCrO₄⁻) in aqueous solutions. nxedge.iopurolite.com Both strong-base and weak-base anion exchange resins can be effective. nxedge.io Some weak-base anion exchange resins have shown exceptionally high removal capacity for Cr(VI) due to a combination of ion exchange and redox reactions within the resin, where Cr(VI) is reduced to Cr(III) and precipitates inside the resin. google.comacs.org The mechanism can involve electrostatic physisorption and chemisorption through ion exchange. researchgate.net
Immobilization of Chromium through Hydroxide Formation in Contaminated Media
The immobilization of chromium in contaminated soil and groundwater is a critical remediation strategy, primarily focusing on the conversion of mobile and highly toxic hexavalent chromium (Cr(VI)) to the less toxic and less mobile trivalent state (Cr(III)). Under typical environmental pH conditions (moderately alkaline to slightly acidic), Cr(III) readily precipitates as amorphous this compound [Cr(OH)₃(am)] or as a component in mixed iron/chromium hydroxides, effectively immobilizing the contaminant within the soil matrix. hep.com.cnepa.gov This process relies on the presence of natural or added reducing agents that can facilitate the transformation of Cr(VI) to Cr(III). epa.gov
Chemical agents such as ferrous sulfate (FeSO₄) have been shown to effectively reduce Cr(VI) and subsequently precipitate it as an iron/chromium hydroxide. nih.gov Similarly, nanoscale zerovalent iron (nZVI) is a highly effective agent for in-situ immobilization due to its fast reaction kinetics and high removal capacity. acs.org Upon reaction, Cr(VI) is rapidly reduced to Cr(III) and incorporated into the iron oxyhydroxide shell of the nZVI, forming a stable Cr-Fe hydroxide. acs.org The primary mechanisms for immobilization include reduction, co-precipitation, adsorption onto colloidal substances like iron oxides, and interactions with organic matter. hep.com.cnnih.gov The stability of the resulting this compound precipitate is paramount to the long-term success of the remediation effort. hep.com.cn
In-situ Reactive Barriers and Permeable Reactive Barriers
In-situ remediation techniques often employ barrier technologies to treat contaminated groundwater as it flows through a specific zone. A Permeable Reactive Barrier (PRB) is a subsurface wall composed of reactive materials designed to intercept and treat a contaminant plume under its natural gradient. clu-in.orgclu-in.orgcascade-env.com This passive treatment system avoids the high costs associated with traditional pump-and-treat methods. mdpi.comiwaponline.com The barrier is installed perpendicular to the groundwater flow path, forcing the contaminated water to pass through the reactive media where pollutants are degraded or immobilized. clu-in.orgcascade-env.com
For chromium remediation, PRBs are typically filled with a reducing agent, most commonly zero-valent iron (ZVI). mdpi.com As groundwater containing dissolved Cr(VI) flows through the ZVI barrier, the iron corrodes, releasing electrons that reduce Cr(VI) to Cr(III). The Cr(III) then precipitates as this compound [Cr(OH)₃] or a mixed Fe(III)-Cr(III) hydroxide, effectively removing the chromium from the aqueous phase. hep.com.cn Other reactive materials that have been explored include activated carbon, natural minerals, and even waste sludge from wine processing, which has shown a high affinity for adsorbing and reducing chromate ions. mdpi.comiwaponline.com
PRBs can be installed in various configurations, such as a continuous trench or a "funnel and gate" system, where impermeable walls channel the plume towards a reactive gate. clu-in.org Advanced trenchless installation methods allow for the construction of PRBs at significant depths with minimal site disturbance. cascade-env.com While PRBs have demonstrated long-term effectiveness in immobilizing chromium, challenges such as clogging of the barrier over time can reduce their efficiency, potentially allowing the contaminant plume to spread. mdpi.com
Role of Soil pH and Surface Chemistry in this compound Stability
The stability of this compound precipitates is profoundly influenced by the geochemical conditions of the surrounding media, particularly soil pH and surface chemistry. nih.gov Soil pH is a master variable that controls the chemical speciation, solubility, and bioavailability of chromium. nih.govinternational-agrophysics.org Trivalent chromium is thermodynamically stable and relatively immobile under moderately alkaline to slightly acidic conditions, generally within a pH range of 6 to 10.5, where it precipitates as Cr(OH)₃. epa.govresearchgate.net Within this pH range, the solubility of this compound is at its minimum. acs.org
However, as pH decreases, the solubility of Cr(III) increases. researchgate.net Studies have shown that Cr(III) immobilization can be highly effective at a soil pH of 5.0, but its effectiveness can decline as the pH becomes more alkaline. nih.gov The surface chemistry of soil particles, such as clays (B1170129) and metal oxides, also plays a crucial role. Soil components with variable surface charges, like aluminum and iron oxyhydroxides, can strongly influence chromium's fate. nih.govosti.gov The accumulation of (Fe, Cr)(OH)₃ precipitates on negatively charged surfaces like silica (B1680970) is primarily driven by electrostatic interactions. osti.gov The presence of natural organic matter (NOM) can further complicate these interactions, as NOM can coat mineral surfaces and associate with metal ions, influencing the distribution and formation of hydroxide precipitates. osti.gov The transformation between Cr(III) and Cr(VI) is also affected by redox potential (Eh), organic matter content, and the presence of minerals like manganese oxides, which can oxidize Cr(III) back to the more mobile Cr(VI). hep.com.cn
Dissolution Behavior of this compound and its Environmental Implications
While the precipitation of this compound is a key immobilization strategy, its potential for subsequent dissolution poses a significant environmental risk, as it can lead to the re-mobilization of chromium. The dissolution of Cr(OH)₃ can be influenced by changes in environmental conditions, potentially turning a stabilized site into a long-term source of contamination. epa.gov The process can occur through non-oxidative or oxidative pathways.
Oxidative dissolution is a major concern, as it transforms the less toxic Cr(III) back into the highly toxic and mobile Cr(VI). kopri.re.kr Strong oxidants naturally present in the environment, such as manganese dioxides (MnO₂), are capable of oxidizing Cr(III). epa.gov Studies have shown that the dissolution of Cr(OH)₃(s) is significantly accelerated in the presence of strong oxidants like sodium hypochlorite, especially at alkaline pH. acs.org This process increases both the toxicity and mobility of the chromium. acs.org The environmental implication is that changes in aquifer chemistry, such as the introduction of oxidizing agents or shifts in redox potential after a contamination source is removed, could favor the oxidation and dissolution of previously immobilized Cr(III). epa.gov
Solubility in Complex Aqueous Systems (e.g., with Carbonates)
The solubility of this compound is not straightforward and can be significantly altered in complex aqueous systems containing ligands such as carbonates. Carbonate (CO₃²⁻) and bicarbonate (HCO₃⁻) are common in natural waters and can form stable, soluble complexes with Cr(III), thereby increasing its total concentration in solution beyond what would be predicted by simple hydroxide solubility. iaea.orgpnnl.gov
Extensive research on the solubility of amorphous Cr(OH)₃ in carbonate-rich systems has been conducted to understand its behavior, particularly in the context of managing radioactive wastes where chromium-carbonate reactions are important. researchgate.netiaea.org These studies, conducted over a wide range of pH (3-13) and CO₂(g) partial pressures, identified the formation of specific aqueous chromium-carbonate complexes. pnnl.gov Thermodynamic modeling of solubility data indicates that only two primary aqueous species are needed to explain the reactions across these varied conditions: [Cr(OH)(CO₃)₂]²⁻ and [Cr(OH)₄CO₃]³⁻ . iaea.orgpnnl.gov The formation of these soluble complexes can significantly enhance the mobility of Cr(III) in carbonate-bearing groundwater and soils. researchgate.net
The following table summarizes the key reactions and their thermodynamic equilibrium constants (log K⁰) at room temperature (22 ± 2°C) for the formation of these complexes from amorphous this compound.
| Reaction | log K⁰ | Source |
| Cr(OH)₃(am) + 2CO₂(g) ⇌ [Cr(OH)(CO₃)₂]²⁻ + 2H⁺ | -19.07 ± 0.41 | , iaea.org |
| Cr(OH)₃(am) + OH⁻ + CO₃²⁻ ⇌ [Cr(OH)₄(CO₃)]³⁻ | -4.19 ± 0.19 | , iaea.org |
This interactive table summarizes thermodynamic data for Cr(III)-carbonate complex formation.
Factors Influencing Dissolution Kinetics and Equilibrium
The rate (kinetics) and extent (equilibrium) of this compound dissolution are controlled by a multitude of interconnected factors. cambridge.org These include intrinsic properties of the solid phase and the surrounding environmental conditions.
Key factors include:
pH: As a master variable, pH strongly controls the surface charge of the hydroxide precipitate and the speciation of dissolved chromium. Dissolution is generally higher in both strongly acidic and strongly alkaline conditions, with minimum solubility typically observed in the neutral to slightly alkaline pH range. acs.org
Redox Potential (Eh): The presence of oxidizing or reducing agents in the system is critical. Oxidizing conditions can lead to the transformation of Cr(III) to Cr(VI), which can significantly alter dissolution behavior. epa.govkopri.re.kr The kinetics of oxidative dissolution by permanganate, for example, is dependent on both oxidant and hydroxide concentrations. psu.edu
Temperature: Temperature affects reaction rates and equilibrium constants. Higher temperatures generally increase the rate of dissolution. researchgate.netresearchgate.netmdpi.com
Presence of Complexing Ligands: As discussed with carbonates, ligands in solution can form stable aqueous complexes with Cr(III), shifting the equilibrium to favor dissolution. researchgate.netcambridge.org Organic matter can also act as a complexing agent. researchgate.net
Solid Phase Characteristics: The structure, composition, and presence of impurities or defects in the this compound solid can affect its chemical durability. cambridge.org For instance, the incorporation of trace amounts of iron (Fe³⁺) into an aluminum hydroxide (gibbsite) structure, which is analogous to how chromium might behave in mixed hydroxides, can have significant implications for the mineral's dissolution behavior. nih.gov
Ionic Strength: The total concentration of dissolved ions in the solution can influence activity coefficients and electrostatic interactions at the solid-water interface, thereby affecting dissolution rates. cambridge.org
The interplay of these factors complicates the prediction of this compound's long-term stability and its dissolution kinetics in natural environments. cambridge.org
Advanced Materials and Nanotechnology Applications of Chromium Hydroxide
Catalysis Research Utilizing Chromium Hydroxide (B78521)
Chromium hydroxide is a versatile compound in the field of catalysis, serving as a catalyst itself, a catalyst precursor, and a component in composite catalytic materials. ontosight.aiwikipedia.org Its applications span across various types of chemical reactions, from polymerization to organic transformations. ontosight.aiwikipedia.orgdrugfuture.com
Heterogeneous Catalysis and Catalyst Precursors
This compound plays a significant role as a heterogeneous catalyst and a precursor for other important catalysts. ontosight.aigoogleapis.com In many industrial processes, solid catalysts are preferred because they are easily separated from the reaction mixture. This compound, being insoluble in water, fits this requirement well. ontosight.ai
It is often used as a starting material for the synthesis of chromium(III) oxide (Cr₂O₃), a commercially important catalyst. google.com This transformation is typically achieved through a precipitation process where a chromium(III) salt solution is treated with a base like ammonia (B1221849) to form a this compound precipitate, which is then thermally treated to yield chromium(III) oxide. google.com Another method involves the sol-gel process, where chromic acid or chromium(VI) oxide is reduced by organic chemicals. google.com
Furthermore, this compound is a key component in the preparation of chromium-based fluorination catalysts. googleapis.com In one process, a substance primarily composed of chromium(III) hydroxide is fired or heated in the presence of hydrogen to create a catalyst precursor. This precursor is then partially fluorinated to produce a highly active and selective fluorination catalyst. googleapis.com
Role in Polymerization Reactions (e.g., Ethylene)
Chromium-based catalysts, particularly those derived from this compound, are fundamental in the polymerization of olefins like ethylene (B1197577) to produce polyethylene (B3416737). ontosight.aiuu.nl The most well-known of these is the Phillips catalyst, which consists of chromium oxide supported on silica (B1680970) gel and is responsible for producing about half of the world's polyethylene. wikipedia.orgmdpi.com
The preparation of these catalysts often involves impregnating a silica support with a chromium compound, which can be derived from this compound. google.com The subsequent activation process, typically calcination in air, converts the chromium compound into the active catalytic species, often depicted as a chromate (B82759) ester bound to the silica surface. wikipedia.org While the exact mechanism is complex and still under investigation, it is widely accepted that the active species is an organochromium compound. wikipedia.orgacs.org
The versatility of chromium-based catalysts allows for the production of a wide range of polyethylene grades, from high-density polyethylene (HDPE) to linear low-density polyethylene (LLDPE). uu.nlepo.org The properties of the resulting polymer, such as molecular weight and molecular weight distribution, can be controlled by modifying the catalyst, for instance, by incorporating other metals like titanium or by using specific chromium precursors like chromium acetate (B1210297) hydroxide. google.commdpi.com
Organic Transformations (e.g., Alcohol Oxidation, Glucose Isomerization)
This compound and its derivatives are effective catalysts in various organic transformations, including the oxidation of alcohols and the isomerization of glucose.
Alcohol Oxidation: Chromium(VI) reagents, which can be prepared from chromium(III) compounds, are widely used for the oxidation of alcohols to aldehydes, ketones, and carboxylic acids. organic-chemistry.orgwikipedia.orglibretexts.org For example, the Jones reagent, a mixture of chromium trioxide in aqueous sulfuric acid, oxidizes primary alcohols to carboxylic acids and secondary alcohols to ketones. organic-chemistry.orgwikipedia.org Milder reagents like pyridinium (B92312) chlorochromate (PCC), also a Cr(VI) compound, can selectively oxidize primary alcohols to aldehydes. libretexts.org While these reactions are often performed with stoichiometric amounts of chromium reagents, catalytic versions have been developed using a co-oxidant like periodic acid. wikipedia.orgresearchgate.net
Glucose Isomerization: The isomerization of glucose to fructose (B13574) is a crucial reaction in the production of high-fructose corn syrup and as a step in the conversion of biomass to biofuels and other valuable chemicals. csic.es Chromium-based catalysts have shown significant activity in this reaction. csic.esrsc.org Specifically, metal-organic frameworks (MOFs) containing chromium, such as MIL-101(Cr) and MIL-53(Cr), have been demonstrated to be effective catalysts for glucose isomerization. csic.esrsc.org A composite catalyst consisting of this compound particles within a MIL-101(Cr) MOF has been shown to achieve high selectivity in the conversion of glucose to fructose. caltech.edunih.govosti.gov This composite material outperforms many other catalysts, including some zeolites, and operates through a proton transfer mechanism. caltech.edunih.govosti.gov
Development of this compound-Based Composite Catalysts (e.g., MOFs)
Recent research has focused on the development of composite catalysts that incorporate this compound to enhance catalytic activity and selectivity. A prime example is the creation of this compound/metal-organic framework (MOF) composites.
A notable achievement in this area is a this compound/MIL-101(Cr) composite catalyst prepared via a one-pot synthesis method. caltech.edunih.govosti.gov This material combines this compound nanoparticles with the Lewis acidic MIL-101(Cr) MOF. caltech.edunih.govosti.gov This unique combination has proven to be highly effective for the selective isomerization of glucose to fructose in the presence of ethanol. caltech.edunih.govosti.govmdpi.com The performance of this composite catalyst is comparable to that of highly optimized tin-containing zeolite catalysts. caltech.edunih.govosti.gov
The mechanism by which this composite catalyst functions involves a proton transfer, which was demonstrated through NMR spectroscopy studies using isotopically labeled molecules. caltech.edunih.govosti.gov This is a different mechanism than that observed with zeolite catalysts. caltech.edunih.gov The success of this composite highlights the potential of combining the properties of this compound with the high surface area and tunable porosity of MOFs to create advanced catalytic systems. mdpi.com
Nanomaterials Derived from this compound
This compound serves as a valuable precursor for the synthesis of various nanomaterials, including nanoparticles and microspheres, which exhibit unique properties and have potential applications in catalysis and other fields. acs.orgresearchgate.netresearchgate.net
Synthesis and Properties of this compound Nanoparticles and Microspheres
The synthesis of this compound nanoparticles and microspheres can be achieved through several methods, leading to materials with controlled size, shape, and properties.
Synthesis:
Forced Hydrolysis with Microwave Heating: Spherical amorphous this compound particles can be prepared by the forced hydrolysis of chromium salt solutions, such as chrome alum or a mixture of chromium(III) nitrate (B79036) and potassium sulfate (B86663), using microwave dielectric heating. acs.org This method significantly reduces the aging time compared to conventional heating. acs.org The particle size can be controlled by adjusting the ratio of chromium ions to sulfate ions, allowing for the synthesis of both sub-microparticles and nanoparticles. acs.org
Hydrothermal Method: this compound nanoparticles can be synthesized via a hydrothermal method. researchgate.net For instance, heating a solution of acrylamide (B121943) and potassium dichromate in an autoclave results in the formation of Cr(OH)₃ nanoparticles. researchgate.net
Precipitation: A simple and rapid method for synthesizing chromium oxide nanoparticles involves the precipitation of this compound from a chromium salt solution using a precipitating agent like ammonia. researchgate.net The resulting this compound can then be calcined to form chromium oxide nanoparticles.
Droplet Microfluidics: A continuous synthesis of this compound microspheres with a narrow size distribution can be achieved using a capillary microfluidic platform. tandfonline.com This sol-gel process utilizes in-situ mixing of a chromium precursor with a gelling agent within microdroplets, which are then calcined to obtain chromium oxide microspheres. tandfonline.com
Properties and Research Findings:
The properties of this compound nanomaterials are influenced by their synthesis method and can be tailored for specific applications.
| Property | Description | Research Finding |
| Morphology | The shape and structure of the particles. | Spherical amorphous particles can be obtained via forced hydrolysis with microwave heating. acs.org Uniform microspheres are synthesized using droplet microfluidics. tandfonline.com |
| Particle Size | The diameter of the nanoparticles or microspheres. | The mean particle size can be controlled from the sub-micrometer to the nanometer range by adjusting the reactant ratios in the forced hydrolysis method. acs.org Microfluidics allows for the preparation of microspheres with an average size of 574 µm and a low polydispersity index. tandfonline.com |
| Crystallinity | The degree of structural order within the material. | Particles synthesized by forced hydrolysis are typically amorphous. acs.org Amorphous trivalent this compound microspheres can be prepared, which can then be converted to crystalline Cr₂O₃ microspheres. researchgate.net |
| Catalytic Activity | The ability to increase the rate of a chemical reaction. | Nanosized Cr(OH)₃ has been shown to lower the decomposition temperature of ammonium (B1175870) perchlorate, indicating its catalytic potential. researchgate.netresearchgate.net |
Amorphous trivalent this compound microspheres have been prepared on a large scale and their structure and morphology have been well-characterized. researchgate.net The catalytic properties of these materials are an active area of research. For example, nanosized this compound has been found to act as a catalyst in the thermal decomposition of ammonium perchlorate. researchgate.netresearchgate.net
Layered Double Hydroxides (LDHs) in Environmental and Energy Applications
Layered double hydroxides (LDHs), also known as hydrotalcite-like compounds, are a class of anionic clays (B1170129) with a unique layered structure. researchgate.net This structure consists of positively charged brucite-like layers of mixed metal hydroxides, with charge-compensating anions and water molecules located in the interlayer region. researchgate.netrsc.org The general formula for LDHs is [M(II)₁₋ₓM(III)ₓ(OH)₂]ˣ⁺(Aⁿ⁻)ₓ/ₙ·yH₂O, where M(II) and M(III) are divalent and trivalent cations, respectively, and Aⁿ⁻ is an interlayer anion. rsc.org Chromium(III) can be incorporated as the trivalent cation in the LDH structure, forming chromium-based LDHs which have shown significant potential in both environmental and energy applications. nih.govrsc.org
In environmental applications, chromium-containing LDHs are effective for the remediation of pollutants. researchgate.netx-mol.net For instance, delaminated LDHs, which have thinner sheet structures and greater surface energy, have demonstrated high efficiency in immobilizing hexavalent chromium (Cr(VI)) in contaminated soil. x-mol.net A study on delaminated Mg-Al LDHs showed a Cr(VI) immobilization rate of 64.32%, a significant increase compared to the 8.09% achieved by their non-delaminated counterparts. x-mol.net The mechanism for chromium removal by LDHs can involve ion exchange, where the pollutant anions are replaced by the interlayer anions of the LDH, and surface adsorption. researchgate.netacs.org The formation of Cr-based LDHs in soil has been shown to decrease the bioavailability of chromium, with pot experiments demonstrating a significant reduction of chromium concentration in plants. nih.gov
Applications in Advanced Coatings and Wear Resistance
Chromium-based coatings are widely recognized for their exceptional hardness, and resistance to wear and corrosion. industrialplating.comasbindustries.comaps-coatings.com While many of these coatings are primarily composed of chromium oxide (Cr₂O₃) or chromium carbide, this compound (Cr(OH)₃) plays a crucial role in the protective mechanism of certain advanced coatings. aps-coatings.comhtscoatings.comnoahchemicals.comresearchgate.netacs.orgmdpi.com
In advanced thin dense chromium (TDC) coatings, a nano-bilayer oxide is naturally formed on the surface. acs.org This protective layer is composed of an inner layer of this compound (Cr(OH)₃) and an outer layer of chromium oxide (Cr₂O₃). acs.org For example, after 14 days of exposure to a corrosive environment, the thickness of the Cr(OH)₃ layer reached 1.6 nm, while the Cr₂O₃ layer was 2.5 nm thick. acs.org This bilayer structure, particularly the non-conductive nature of the this compound, is critical in moderating electrical charge transfer and providing superior corrosion resistance. acs.org
The formation of a passive chromium oxide/hydroxide layer is a key factor in the corrosion resistance of many chromium-containing materials. When exposed to the atmosphere, a thin layer of chromium oxide (which can also be represented as a hydrated oxide or hydroxide) forms, creating a barrier that protects against mechanical damage and corrosion. researchgate.net The properties of these coatings make them suitable for demanding applications in various industries, including automotive, aerospace, and textiles, where components are subjected to high wear and corrosive environments. industrialplating.comasbindustries.comnoahchemicals.com
The application process for these coatings often involves techniques like plasma spraying, where chromium oxide powder is used as the feedstock. industrialplating.comasbindustries.comaps-coatings.com While the final coating is primarily oxide, the initial formation of a hydrated or hydroxide layer on the surface is an important step in the passivation process that imparts the desired protective qualities.
Adsorbent Development for Environmental Applications
The development of effective adsorbents is crucial for the removal of pollutants from the environment, with a significant focus on the removal of toxic heavy metals like chromium. This compound, both as a standalone material and as a component in composite materials, plays a significant role in this area.
High-Efficiency Adsorbents for Chromium Removal from Aqueous Solutions
A variety of adsorbents have been developed for the efficient removal of chromium, particularly the highly toxic hexavalent chromium (Cr(VI)), from aqueous solutions. bioline.org.brnih.gov These adsorbents often rely on the principles of surface complexation, ion exchange, and electrostatic attraction to capture chromium ions. iwaponline.com
Layered double hydroxides (LDHs) have been extensively studied as high-efficiency adsorbents for Cr(VI). researchgate.netmdpi.com For example, Mg/Al LDHs synthesized by coprecipitation have demonstrated a maximum adsorption capacity of 110.26 mg/g for Cr(VI) under optimal conditions. researchgate.net The adsorption process was found to fit the Langmuir isotherm model, indicating monolayer adsorption on a homogeneous surface. researchgate.net Similarly, nickel-aluminum (Ni-Al) and nickel-aluminum-zirconium (Ni-Al-Zr) hydroxides have been evaluated for Cr(VI) removal, with adsorption capacities around 25 mg/g. mdpi.com
Granular ferric hydroxide (GFH) is another promising adsorbent for chromium removal. bioline.org.brresearchgate.net Studies have shown that GFH can effectively adsorb Cr(VI) from water, with one study reporting a maximum adsorption capacity of 0.788 mg Cr(VI)/g GFH. bioline.org.br The adsorption process with GFH can be influenced by factors such as pH and contact time. bioline.org.br
Other materials, such as aluminum oxide hydroxide, have also been shown to be highly effective in removing trivalent chromium (Cr(III)), with removal efficiencies exceeding 99% under optimized conditions. nih.govd-nb.info
Table 1: Adsorption Capacities of Various Adsorbents for Chromium Removal
| Adsorbent | Chromium Species | Maximum Adsorption Capacity (mg/g) | Reference |
|---|---|---|---|
| Mg/Al LDH | Cr(VI) | 110.26 | researchgate.net |
| Ni-Al-Zr Hydroxide | Cr(VI) | 24.1 - 25.6 | mdpi.com |
| Granular Ferric Hydroxide | Cr(VI) | 0.788 | bioline.org.br |
| Kaolinite@Fe/Al Nanocomposite | Cr(VI) | 70.71 | up.ac.za |
| Polypyrrole-Modified Mg-Al LDH | Cr(VI) | 76.21 | acs.org |
| Graphene Oxide/MnO₂/Fe₃O₄/Polypyrrole | Cr(VI) | 374.53 | rsc.org |
| ZnO-T/AC Nanocomposite | Cr(VI) | - | geomar.de |
Integration of this compound with Nanomaterials for Enhanced Adsorption
To further improve the efficiency and capacity of adsorbents for chromium removal, this compound and related materials are often integrated with various nanomaterials. up.ac.zarsc.orggeomar.dersc.orgmdpi.comacs.orgtandfonline.comresearchgate.netmdpi.combohrium.commdpi.comwhiterose.ac.uk This integration creates synergistic effects, combining the high surface area and unique properties of nanomaterials with the adsorptive capabilities of the hydroxide component. rsc.orgmdpi.com
Carbon-based nanomaterials, such as carbon nanotubes (CNTs) and graphene oxide (GO), are frequently used as supports or components in these composite adsorbents. mdpi.comacs.orgtandfonline.commdpi.com For instance, nano-sized hydrated zirconium oxide (ZrO(OH)₂) particles deposited on the surface of CNTs have been used to remove Cr(VI) ions with an adsorption capacity of 97.39 mg/g. mdpi.com The numerous hydroxyl groups on the surface of the hydrated oxide play a crucial role in this high reactivity. mdpi.com Similarly, reduced graphene oxide (rGO) decorated with iron and nickel nanoparticles has shown a high adsorption capacity for Cr(VI), where the rGO enhances adsorption and the metal nanoparticles facilitate the reduction of Cr(VI) to the less toxic Cr(III). acs.org
Layered double hydroxides are also combined with nanomaterials to create advanced adsorbents. acs.orgrsc.org Polypyrrole (PPY)-modified Mg-Al LDH has been reported as an effective adsorbent for Cr(VI), with a maximum Langmuir adsorption capacity of 76.21 mg/g. acs.org The removal mechanism in this case is a combination of the reduction of Cr(VI) to Cr(III) and chemical sorption through ion exchange and electrostatic attraction. acs.org Another innovative approach involves creating three-layered biocompatible magnetic nanoparticles imprinted with cellulose (B213188) and a double-layered hydroxide (hydrotalcite or hydroxyapatite), which have shown enhanced performance in Cr(VI) remediation. rsc.org
Magnetic nanoparticles, such as iron oxide (Fe₃O₄), are incorporated to allow for easy separation and recovery of the adsorbent from water after treatment. rsc.orgtandfonline.com A novel sandwiched nanocomposite of graphene oxide, manganese dioxide nanowires, iron oxide nanoparticles, and polypyrrole demonstrated an exceptionally high adsorption capacity for Cr(VI) of 374.53 mg/g. rsc.org
Emerging Applications in Energy Storage and Conversion
This compound, particularly in the form of layered double hydroxides (LDHs), is gaining significant attention for its emerging applications in energy storage and conversion technologies. rsc.orgrsc.orgacs.orgrsc.orgresearchgate.netrsc.orgrsc.orgnih.govacs.orgwhut.edu.cnacs.orgd-nb.inforesearchgate.net The unique structural and electronic properties of chromium-containing LDHs make them suitable for use as electrode materials in supercapacitors and as electrocatalysts for reactions crucial to renewable energy systems. rsc.orgrsc.orgrsc.orgrsc.org
In the field of energy storage, nickel-chromium layered double hydroxide (NiCr-LDH) has been successfully developed for high-performance supercapacitors. acs.orgrsc.orgrsc.org Supercapacitors are energy storage devices that offer high power density and long cycle life. Thin NiCr-LDH nanoflakes have exhibited superb capacitance, with one study reporting a specific capacitance of 1525 F/g at a current density of 2 A/g. rsc.org An asymmetric supercapacitor assembled with these NiCr-LDH nanoflakes demonstrated a remarkable energy density of 55.22 Wh/kg. rsc.org The performance of these materials is attributed to their thin nanoflake structure, which can reduce the energy barrier and enhance the capture of electrolyte ions. rsc.org The introduction of NiSe₂ to NiCr-LDHs has also been shown to enhance charge conduction and energy storage capability, achieving a mass capacitance of 754 F/g. acs.org
For energy conversion, chromium-containing LDHs are being explored as efficient and stable electrocatalysts for water splitting, a key process for producing green hydrogen. rsc.orgrsc.orgnih.gov A three-dimensional NiCr-LDH nanosheet array has been shown to be a highly effective bifunctional electrocatalyst for both the hydrogen evolution reaction (HER) and the oxygen evolution reaction (OER). rsc.org The presence of Cr³⁺ ions in the LDH structure is believed to act as charge transfer sites, boosting the electrochemical activity. rsc.org Similarly, cobalt-chromium layered double hydroxide (CoCr-LDH) nanosheets have been designed as a high-performance catalyst for the OER, with performance comparable to or even surpassing that of the state-of-the-art but more expensive RuO₂ catalyst under certain conditions. rsc.org Furthermore, chromium-modified CoFe-LDH has been developed as a highly efficient electrode for the HER. nih.gov DFT calculations have suggested that Cr doping can promote the phase transition of metal hydroxides to the more active oxyhydroxide phase, which is beneficial for OER catalysis. acs.org
Table 2: Performance of this compound-Based Materials in Energy Applications
| Material | Application | Key Performance Metric | Reference |
|---|---|---|---|
| Ni₂Cr₁-LDN | Supercapacitor | Specific Capacitance: 1525 F/g | rsc.org |
| Se-NiCr-LDHs-1 | Supercapacitor | Mass Capacitance: 754 F/g | acs.org |
| Ni₂Cr₁-LDH | Water Splitting (HER) | Overpotential: 138 mV at 100 mA/cm² | rsc.org |
| CoCr-LDH | Water Splitting (OER) | Current Density: 22.8 mA/cm² at 1.61 V | rsc.org |
| FeCoNiCr Hydroxide | Water Splitting (OER) | Overpotential: 224 mV | acs.org |
Future Research Directions and Challenges
Development of Novel and Sustainable Synthetic Routes for Chromium Hydroxide (B78521)
The future of chromium hydroxide synthesis lies in the development of environmentally benign and economically viable methods. A key area of research is the utilization of industrial wastewater, particularly from the leather tanning industry which produces significant quantities of chromium-containing effluent, as a primary resource. researchgate.netfrontiersin.org This approach aligns with the principles of a circular economy by transforming hazardous waste into a valuable material. researchgate.net Research has demonstrated the potential of alkali activation and geopolymerization processes to encapsulate and solidify chromium from wastewater, using by-products like clays (B1170129) and creating "ceramic-like" materials that safely immobilize the heavy metal. researchgate.netfrontiersin.org
Beyond waste valorization, novel synthesis techniques are being explored to produce this compound with controlled properties. Microwave-assisted synthesis, for instance, has been shown to be a rapid and efficient method for producing nanomaterials, including chromium-based metal-organic frameworks (MOFs), significantly reducing reaction times compared to conventional methods. scispace.com Another promising strategy involves using metal oxides or hydroxides as the metal source, which can lead to syntheses where water is the only by-product, thereby eliminating complex purification steps. scispace.com These green chemistry approaches, which focus on reducing waste and avoiding hazardous substances, are central to developing the next generation of synthetic protocols. researchgate.netmdpi.comresearchgate.net
Advanced Understanding of Surface Chemistry and Interfacial Reactions
A prerequisite for harnessing the full potential of this compound is a comprehensive understanding of its surface chemistry and interfacial behavior. uu.nl The properties of a material's surface dictate how it interacts with its environment, which is critical for applications in catalysis and environmental remediation. uu.nlresearchgate.net Future research will require the use of a suite of complementary spectroscopic and microscopic techniques to unravel the complex speciation of chromium on its surface. uu.nl
A key research finding is that the surface charge, or zeta potential, of this compound colloids plays a crucial role in their performance. For example, the immobilization of chromium(III) hydroxide on a palladium catalyst support was found to reverse the surface charge from negative to positive. nih.govacs.org This charge reversal significantly enhanced the electrostatic adsorption of negatively charged pollutants like bromate (B103136), boosting the catalyst's activity by up to 600%. nih.govacs.org Similarly, the ratio of oxide to hydroxide on the surface, which can be quantified using techniques like X-ray Photoelectron Spectroscopy (XPS), influences the material's stability and corrosion resistance. researchgate.net A deeper understanding of these surface phenomena at the atomic level will enable the rational design of this compound-based materials with tailored reactivity and selectivity. oup.com
Integration of Computational and Experimental Approaches for Mechanistic Insights
The synergy between computational modeling and experimental validation is becoming an indispensable tool in materials science. ibs.re.kr In the context of this compound, integrating theoretical calculations with empirical data offers a powerful pathway to elucidate complex reaction mechanisms that are often difficult to probe through experiments alone. oaepublish.com Advanced computational techniques such as Density Functional Theory (DFT) and molecular dynamics can provide precise insights into electronic structures, reaction pathways, and adsorption phenomena. oaepublish.commdpi.com
This integrated approach has already proven successful in catalyst design, where computational predictions have guided experiments, leading to the discovery of highly active catalysts. ibs.re.kr For instance, quantum calculations have been used to determine the adsorption energies of chromium species on activated carbon, helping to distinguish between physisorption and chemisorption mechanisms. mdpi.com By modeling transition states and reaction kinetics, researchers can gain a deeper understanding of how this compound functions in various applications. ibs.re.kracs.org This iterative process of computational prediction followed by experimental verification is expected to accelerate the discovery and optimization of new and improved this compound-based materials and processes. ibs.re.kr
Exploration of Novel Applications in Catalysis and Environmental Technologies
This compound and its composites are emerging as versatile materials for a range of new applications, particularly in catalysis and environmental technology. Research has shown that this compound can act as an effective catalyst in organic synthesis, such as facilitating carbon-carbon bond formation in Suzuki-Miyaura reactions with high yields under mild conditions. vulcanchem.com A significant area of exploration is its use in environmental remediation. The compound is effective at reducing toxic hexavalent chromium (Cr(VI)) to the less harmful trivalent chromium (Cr(III)) in contaminated water. vulcanchem.com
Furthermore, the deposition of chromium(III) hydroxide onto supported catalysts has been shown to dramatically accelerate the reduction of other water pollutants, such as bromate and chlorate. nih.govacs.org This enhancement is attributed to the modification of the catalyst's surface properties by the this compound layer. nih.govacs.org Looking forward, advances in nanostructuring to increase the surface area and reactivity of this compound could unlock its potential for use in energy storage and carbon capture technologies. vulcanchem.com
Addressing Challenges in Scale-Up and Industrial Implementation of this compound-Based Materials
Transitioning this compound-based technologies from the laboratory to full-scale industrial application presents several significant challenges. A primary hurdle is maintaining the material's efficiency, stability, and longevity when scaling up production and application processes. aip.orgrsc.org For technologies like water treatment or catalysis, issues such as mass transport limitations and catalyst deactivation, which may be negligible at the lab scale, become critical in larger systems. aip.org
Economic feasibility is another major barrier. For industrial implementation, the entire process must be cost-effective. This includes the cost of raw materials, energy consumption, and waste management. rsc.orgfinishingandcoating.com Developing processes that utilize industrial by-products as raw materials is one promising strategy to improve economic viability. researchgate.netfrontiersin.org For high-temperature applications, specific material challenges such as the volatilization of chromium oxides and embrittlement caused by nitridation must be overcome through strategic alloy design. researchgate.net Addressing these multifaceted challenges will require multidisciplinary collaboration between scientists and engineers to develop robust, scalable, and economically sustainable industrial processes. aip.org
Q & A
Q. How does chromium hydroxide exhibit amphoteric behavior, and what experimental methods validate this property?
this compound (Cr(OH)₃) demonstrates amphoterism by reacting with both acids and bases. To confirm this, researchers can perform pH-dependent solubility experiments:
- Dissolve Cr(OH)₃ in HCl (acidic conditions) to form [Cr(H₂O)₆]³⁺ ions.
- Dissolve Cr(OH)₃ in NaOH (basic conditions) to form [Cr(OH)₄]⁻ or [Cr(OH)₆]³⁻ complexes. Spectroscopic techniques (e.g., UV-Vis) or titration curves can track dissolution behavior. Discrepancies in reactivity may arise due to crystallinity (amorphous vs. crystalline phases) or impurities .
Q. What synthesis methods are optimal for producing this compound nanoparticles, and how do they influence particle properties?
The forced hydrolysis method is widely used:
- Mix Cr³⁺ salts (e.g., CrCl₃) with a base (e.g., NaOH) under controlled pH (4.4–6.2) and temperature.
- Adjust aging time to control particle size and colloidal stability. Smaller nanoparticles (<30 nm) exhibit enhanced surface reactivity, critical for applications like protein quantification via resonance light scattering (RLS) .
Q. How can resonance light scattering (RLS) with this compound nanoparticles quantify proteins, and what parameters affect sensitivity?
- Methodology : Cr(OH)₃ nanoparticles aggregate upon interaction with proteins, amplifying RLS signals. Calibrate using bovine serum albumin (BSA) as a standard.
- Key variables :
- pH : Optimal signal at pH 5.9 (Fig. 4 in ).
- Incubation time : Stable signals after 30 minutes.
- Molecular weight : Larger proteins (e.g., γ-globulin) yield stronger signals (Table 2 in ).
Advanced Research Questions
Q. How can this compound be optimized for heavy metal removal in wastewater, and what factors limit its efficacy?
- Design : Use Cr(OH)₃ in batch adsorption experiments with varying pH, competing ions (e.g., Cu²⁺, Pb²⁺), and adsorbent dosages.
- Findings :
Q. How do researchers reconcile discrepancies in this compound solubility data across studies?
Solubility variations arise from:
- Phase differences : Amorphous Cr(OH)₃ (higher solubility) vs. crystalline forms.
- Experimental conditions : Temperature (e.g., 25°C vs. elevated), ionic strength, and coexisting ions (e.g., phosphate in tank waste; Fig. 3.7e in ).
- Methodology : Use XRD to confirm phase purity and ICP-MS for precise solubility measurements.
Q. What strategies improve this compound’s catalytic performance in oxygen evolution reactions (OER)?
While Cr(OH)₃ is less studied than cobalt oxides (e.g., BSCF in ), researchers can:
- Dope with transition metals (e.g., Fe, Ni) to enhance electrical conductivity.
- Control morphology : Nanosheets or porous structures increase active sites.
- Operando spectroscopy : Monitor surface oxidation states during OER to identify active intermediates.
Q. How should researchers analyze conflicting data in protein quantification using Cr(OH)₃-based RLS?
- Calibration consistency : Ensure linearity (DIRLS = -0.17 + 39.12C for BSA) and validate with secondary methods (e.g., Bradford assay).
- Interference checks : Test with non-target proteins (e.g., gelatin, insulin) to assess specificity (Table 2 in ).
- Statistical rigor : Report mean ± SD for triplicate measurements and use ANOVA for cross-method comparisons.
Q. What experimental designs address competitive adsorption in multi-metal systems using this compound?
- Isotherm models : Apply Langmuir or Freundlich models to quantify adsorption capacities for individual and mixed metals.
- Synchrotron studies : Use EXAFS to probe binding sites and ion competition mechanisms.
- Practical adjustments : Pre-treat wastewater to remove interfering ions (e.g., EDTA) or optimize pH to favor target metal adsorption .
Methodological Guidelines
- Reproducibility : Document synthesis parameters (pH, temperature, aging time) and characterization tools (TEM, DLS) per standards in .
- Data reporting : Include error margins, statistical tests, and raw data in supplementary materials.
- Ethical compliance : Cite prior work rigorously (e.g., ) and avoid non-peer-reviewed sources (e.g., ’s commercial data).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
